6-Iodo-pyridine-2-carboxylic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 6-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYNFXCTKHUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622638 | |
| Record name | Methyl 6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849830-15-5 | |
| Record name | Methyl 6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Iodo-pyridine-2-carboxylic acid methyl ester" synthesis protocol
An In-depth Technical Guide to the Synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester
This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the commercially available 6-aminopicolinic acid. The synthetic route involves:
-
Esterification: The carboxylic acid functionality of 6-aminopicolinic acid is converted to its corresponding methyl ester, yielding methyl 6-aminopicolinate.
-
Diazotization: The amino group of methyl 6-aminopicolinate is transformed into a diazonium salt intermediate.
-
Iodination: The diazonium salt is subsequently displaced by an iodine atom via a Sandmeyer-type reaction to afford the final product, this compound.
This pathway is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reagents and Solvents
| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 6-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 | Starting Material |
| 1 | Methanol | CH₄O | 32.04 | Reagent/Solvent |
| 1 | Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |
| 2 | Methyl 6-aminopicolinate | C₇H₈N₂O₂ | 152.15 | Reactant |
| 2 | Hydrochloric Acid (conc.) | HCl | 36.46 | Reagent |
| 2 | Sodium Nitrite | NaNO₂ | 69.00 | Reagent |
| 3 | Potassium Iodide | KI | 166.00 | Reagent |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Esterification | Reflux (approx. 65°C) | 4-6 | 85-95 |
| 2 | Diazotization | 0 - 5 | 0.5 | In-situ |
| 3 | Iodination | 0 - RT | 1-2 | 60-75 |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-aminopicolinate
This procedure details the Fischer esterification of 6-aminopicolinic acid.
-
To a stirred solution of 6-aminopicolinic acid (10.0 g, 72.4 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (4.0 mL, 75.2 mmol) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-aminopicolinate as a solid.
Step 2 & 3: Diazotization and Iodination to yield this compound
This one-pot procedure describes the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.
-
Suspend methyl 6-aminopicolinate (10.0 g, 65.7 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (20 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (4.7 g, 68.1 mmol in 15 mL of water) dropwise to the suspension while maintaining the internal temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve potassium iodide (16.3 g, 98.2 mmol) in water (30 mL).
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any residual iodine, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Chemical Reaction Scheme
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Reaction scheme for the synthesis.
An In-depth Technical Guide to 6-Iodo-pyridine-2-carboxylic acid methyl ester
CAS Number: 849830-15-5
This technical guide provides a comprehensive overview of 6-Iodo-pyridine-2-carboxylic acid methyl ester, a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Properties
This compound is a solid organic compound.[1] It is a derivative of picolinic acid, featuring an iodine atom at the 6-position and a methyl ester at the 2-position of the pyridine ring.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 849830-15-5 | [2] |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Appearance | Solid | [1] |
| SMILES String | COC(=O)c1cccc(I)n1 | [1] |
| InChI Key | GUTYNFXCTKHUAX-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a plausible and common synthetic route involves a two-step process: the iodination of a pyridine-2-carboxylic acid precursor followed by esterification, or the esterification of a pre-iodinated pyridine-2-carboxylic acid. A general and widely used method for esterification is the Fischer esterification.[3]
Proposed Synthetic Pathway:
Caption: Proposed Fischer esterification of 6-Iodo-pyridine-2-carboxylic acid.
General Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the Fischer esterification method and should be adapted and optimized for the specific substrate.[3]
Materials:
-
6-Iodo-pyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Iodo-pyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Applications in Research and Drug Development
Halogenated pyridines, including iodinated derivatives, are valuable building blocks in medicinal chemistry.[4] The presence of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a handle for further chemical modifications, such as cross-coupling reactions, or can be involved in halogen bonding, which can enhance binding affinity to biological targets.
Pyridine carboxylic acid isomers and their derivatives have been investigated for a wide range of therapeutic applications, including the development of enzyme inhibitors.[5] While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for exploration in various drug discovery programs.
Potential Research Applications Workflow:
References
- 1. Methyl 5-iodopicolinate | 41960-44-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
While specific experimental values for melting point, boiling point, density, and solubility of 6-Iodo-pyridine-2-carboxylic acid methyl ester are not extensively reported, the fundamental molecular and known physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| CAS Number | 849830-15-5 | [1] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
For researchers synthesizing or working with this compound, the following are detailed, standard methodologies for determining key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar.[2]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[3]
-
The recorded melting range provides an indication of the sample's purity.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), analysis (e.g., chromatography), and formulation.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or burette
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has dissolved completely.
-
If the compound dissolves, it is considered soluble in that solvent under these conditions. If it remains as a solid, it is considered insoluble.
Procedure for Quantitative Solubility:
-
Add a known mass of the compound to a test tube.
-
Incrementally add a known volume of the desired solvent from a burette while continuously stirring.[4]
-
Continue adding the solvent until the solid is completely dissolved.[4]
-
The solubility can then be calculated and expressed in terms of mass per unit volume (e.g., mg/mL).
Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: General workflow for the synthesis and characterization of an organic compound.
References
"6-Iodo-pyridine-2-carboxylic acid methyl ester" molecular weight
An In-depth Guide to the Molecular Weight of 6-Iodo-pyridine-2-carboxylic acid methyl ester
This document provides a detailed analysis of the molecular weight of this compound, a halogenated pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. The determination of an accurate molecular weight is fundamental for compound characterization, reaction stoichiometry, and analytical chemistry.
Molecular Composition and Weight
The molecular weight of a compound is determined by its unique chemical formula, which enumerates the quantity of each constituent atom. For this compound, the empirical formula is C₇H₆INO₂.[1][2] The accepted molecular weight for this compound is approximately 263.03 g/mol .[2]
Table 1: Elemental Composition and Molecular Weight Calculation
The overall molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the constituent elements is detailed below.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 263.034 |
Methodology for Molecular Weight Determination
The process for calculating the molecular weight of a chemical compound is a standard procedure in chemistry, grounded in its molecular formula. The workflow ensures accuracy and reproducibility, which are critical in a research and development setting.
References
Spectroscopic and Synthetic Profile of 6-Iodo-pyridine-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a general synthetic approach for 6-Iodo-pyridine-2-carboxylic acid methyl ester. Due to the limited availability of specific experimental data for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₆INO₂[1][2] |
| Molecular Weight | 263.03 g/mol [1][2] |
| CAS Number | 849830-15-5[1][2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shift ranges, characteristic fragmentation patterns, and typical infrared absorption frequencies for related iodo-substituted pyridine and methyl ester functionalities.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-3 |
| ~ 7.6 - 7.8 | t | 1H | H-4 |
| ~ 7.9 - 8.1 | d | 1H | H-5 |
| ~ 3.9 - 4.0 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 - 166 | C=O (ester) |
| ~ 150 - 152 | C-2 |
| ~ 140 - 142 | C-4 |
| ~ 130 - 132 | C-5 |
| ~ 128 - 130 | C-3 |
| ~ 90 - 95 | C-6 (C-I) |
| ~ 52 - 54 | -OCH₃ |
Mass Spectrometry (MS)
Predicted fragmentation pattern under Electron Ionization (EI).
| m/z | Fragment Ion | Comments |
| 263 | [M]⁺ | Molecular ion peak. |
| 232 | [M - OCH₃]⁺ | Loss of the methoxy group is a common fragmentation for methyl esters.[3] |
| 204 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |
| 136 | [M - I]⁺ | Loss of the iodine atom. |
| 127 | [I]⁺ | Iodine cation, a characteristic peak for iodo-compounds. |
| 76 | [C₅H₄N]⁺ | Pyridyl cation after loss of iodo and ester groups. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch.[4] |
| ~ 1720 - 1740 | Strong | C=O stretch of the ester group.[4] |
| ~ 1570, 1450 | Medium | C=C and C=N stretching vibrations of the pyridine ring. |
| ~ 1300 - 1200 | Strong | C-O stretch of the ester group.[4] |
| ~ 1100 | Medium | In-plane C-H bending of the pyridine ring. |
| ~ 800 - 700 | Strong | Out-of-plane C-H bending of the pyridine ring. |
| ~ 600 - 500 | Medium | C-I stretch. |
Experimental Protocols
General Synthesis: Fischer Esterification of 6-Iodopicolinic Acid
A general and widely used method for the synthesis of esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6]
Materials:
-
6-Iodopicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of 6-iodopicolinic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid under cooling.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 6-iodopicolinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocol
Instrumentation:
-
NMR: Bruker Avance 400 (or equivalent) spectrometer.
-
MS: Agilent 7890A GC with 5975C MS (or equivalent GC-MS system).
-
IR: PerkinElmer Spectrum Two FT-IR (or equivalent) spectrometer with a KBr pellet or as a thin film.
Sample Preparation and Analysis:
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Mass Spectrometry: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) for GC-MS analysis.
-
Infrared Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or record the spectrum of a thin film of the compound on a salt plate.
Visualizations
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Iodo-pyridine-2-carboxylic acid methyl ester. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to offer a robust prediction and interpretation. This document is intended to serve as a valuable resource for researchers in compound verification, structural elucidation, and quality control.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid methyl ester group, and the iodine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 7.5, J(H3-H5) ≈ 1.0 |
| H-4 | 7.8 - 8.0 | Triplet (t) or Doublet of doublets (dd) | J(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.5 |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5, J(H5-H3) ≈ 1.0 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the carbon atoms of the pyridine ring and the carbonyl group, and one for the methyl ester carbon. The chemical shifts are determined by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 128 - 132 |
| C-4 | 138 - 142 |
| C-5 | 125 - 129 |
| C-6 | 110 - 115 |
| C=O | 163 - 167 |
| -OCH₃ | 52 - 55 |
Predicted in CDCl₃ at 100 MHz.
Structural Representation and Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.
Detailed Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of "this compound".
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the prediction and analysis of the NMR spectra for the target compound.
Mass Spectrometry of 6-Iodo-pyridine-2-carboxylic acid methyl ester: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Iodo-pyridine-2-carboxylic acid methyl ester, a compound of interest in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its predicted fragmentation patterns, experimental protocols for its analysis, and a summary of expected mass spectral data. Given the absence of publicly available mass spectra for this specific compound, this guide is based on established fragmentation principles of related chemical structures, including methyl esters and iodo-aromatic compounds.
Predicted Mass Spectral Data
The mass spectral data for this compound is predicted based on common fragmentation pathways observed for aromatic esters and halogenated compounds under electron ionization (EI). The molecular formula is C7H6INO2 with a molecular weight of 263.03 g/mol .[1] The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are summarized below.
| Predicted m/z | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Abundance |
| 263 | [M]+• (Molecular Ion) | [C7H6INO2]+• | Moderate |
| 232 | [M - OCH3]+ | [C6H3INCO]+ | High |
| 204 | [M - COOCH3]+ | [C6H4IN]+ | Moderate |
| 136 | [M - I]+ | [C7H6NO2]+ | Low |
| 105 | [C6H3NCO]+ | Pyridyl-carbonyl fragment | Moderate |
| 77 | [C5H3N]+ | Pyridyl fragment | Low |
| 127 | [I]+ | Iodine ion | Moderate |
Predicted Fragmentation Pathways
Under electron ionization (EI), this compound is expected to undergo several key fragmentation steps. The primary fragmentation is anticipated to be the loss of the methoxy group (-OCH3) from the ester, leading to a stable acylium ion. Subsequent fragmentation may involve the loss of the entire carbomethoxy group (-COOCH3) or the iodine atom.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.
1. Sample Preparation:
-
Dissolve approximately 1 mg of solid this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.[2]
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with Electrospray Ionization (ESI) is preferable for less volatile or thermally labile compounds.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase, such as 50:50 acetonitrile:water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6125B Single Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Experimental Workflow
The general workflow for the mass spectrometric analysis of a small molecule like this compound is depicted below.
Caption: General workflow for mass spectrometry analysis.
References
Stability and Storage of 6-Iodo-pyridine-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodo-pyridine-2-carboxylic acid methyl ester is a key building block in medicinal chemistry and drug development. Ensuring its stability and implementing appropriate storage conditions are critical for maintaining its purity, reactivity, and ultimately, the integrity of research and development outcomes. This technical guide provides an in-depth overview of the stability profile of this compound, including potential degradation pathways and recommended storage and handling procedures. It also outlines experimental protocols for stability assessment, offering a framework for researchers to generate reliable data.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol .[1] Its structure, featuring an iodinated pyridine ring and a methyl ester functional group, dictates its reactivity and stability profile.
| Property | Value | Reference |
| CAS Number | 849830-15-5 | [1] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 | [1] |
| Physical Form | Solid | |
| Storage Class | 11 (Combustible Solids) |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and the chemical nature of the compound:
-
Temperature: Store in a cool, dark place. Some suppliers recommend refrigeration at temperatures between 0-8°C or below 15°C.
-
Atmosphere: The compound may be sensitive to air. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.
-
Light: Protect from light to prevent photolytic degradation, a common pathway for iodo-aromatic compounds.
-
Moisture: Store in a dry environment to minimize the risk of hydrolysis of the methyl ester group. The use of desiccants is recommended.
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and interpreting the results.
Caption: Potential degradation pathways for this compound.
3.1. Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, yielding 6-Iodo-pyridine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to increase with temperature and in non-neutral pH environments.
3.2. Deiodination
The carbon-iodine bond can be labile, especially when exposed to light (photolysis) or in the presence of reducing agents. This would lead to the formation of pyridine-2-carboxylic acid methyl ester.
3.3. Oxidation
While the pyridine ring itself is relatively electron-poor, oxidative degradation, potentially at the pyridine nitrogen or through other mechanisms, can occur, especially with prolonged exposure to air. This can be exacerbated by light and elevated temperatures.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is advisable.
References
An In-depth Technical Guide to the Reactivity of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 6-Iodo-pyridine-2-carboxylic acid methyl ester, a versatile building block in modern organic synthesis. The document details its participation in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the synthetic utility of this compound.
Introduction
This compound, also known as methyl 6-iodopicolinate, is a halogenated pyridine derivative of significant interest in synthetic organic chemistry. Its structure, featuring an electron-withdrawing methyl ester group and a reactive carbon-iodine bond, makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom also influences the reactivity of the molecule, both through its electronic effects and its potential to coordinate with metal catalysts.
The C-I bond is the most reactive among the carbon-halogen bonds, following the general reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-coupling reactions.[1] This high reactivity allows for milder reaction conditions and broader substrate scope, making this compound a preferred starting material for the synthesis of complex substituted pyridines. These pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.
This guide will focus on the three most synthetically important palladium-catalyzed cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Sonogashira coupling for the formation of C-C bonds with terminal alkynes, and the Buchwald-Hartwig amination for the formation of C-N bonds with amines.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and Sonogashira) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction with a variety of aryl and heteroaryl boronic acids or their esters.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME | 90 | 10 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
-
Reagents and Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 263 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.
Catalytic Cycle for Sonogashira Coupling:
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA | DMF | 70 | 8 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Piperidine | Toluene | 80 | 12 | 87 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | i-Pr₂NEt | Acetonitrile | 50 | 10 | 89 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents and Setup: To a Schlenk flask, add this compound (1.0 mmol, 263 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Amine: Add anhydrous and degassed THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours under an argon atmosphere.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and a strong base.
Catalytic Cycle for Buchwald-Hartwig Amination:
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | 1,4-Dioxane | 100 | 16 | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 82 |
| 4 | Diethylamine | Pd(OAc)₂ (2.5) | JohnPhos (5) | LiHMDS | THF | 70 | 24 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents and Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg). Add this compound (1.0 mmol, 263 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and BINAP (0.03 mmol, 18.7 mg).
-
Solvent and Reagents: Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 0.105 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the desired aminopyridine.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the palladium-catalyzed cross-coupling reactions of this compound.
References
The Synthetic Cornerstone: A Technical Guide to 6-Iodo-pyridine-2-carboxylic acid methyl ester in Organic Synthesis
For Immediate Release
[City, State] – In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, "6-Iodo-pyridine-2-carboxylic acid methyl ester" has emerged as a versatile and highly valuable scaffold, particularly in the realms of pharmaceutical and materials science research. This technical guide provides an in-depth overview of its synthesis, properties, and extensive applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Synthesis
This compound, also known as methyl 6-iodopicolinate, is a crystalline solid with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol . Its structure, featuring an electron-deficient pyridine ring substituted with a reactive iodine atom and a methyl ester group, makes it an ideal substrate for a variety of chemical transformations.
While commercially available, the synthesis of this key intermediate is of significant interest. A common and effective method for its preparation involves a Sandmeyer-type reaction, starting from the readily available 6-aminopicolinic acid. The process begins with the diazotization of the amino group, followed by the introduction of iodine. Subsequent esterification of the carboxylic acid moiety yields the desired methyl ester.
General Synthetic Workflow:
Caption: Synthetic pathway to this compound.
A Versatile Partner in Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 6-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of substituents, enabling the rapid generation of diverse molecular libraries.
Suzuki Coupling: Forging Carbon-Carbon Bonds
The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between the pyridine core and various aryl or vinyl groups. This is achieved by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
Typical Suzuki Coupling Reaction:
Methodological & Application
Application Notes and Protocols for the Suzuki-M-iyaura Coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing a 6-aryl-pyridine-2-carboxylic acid moiety.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.[1][2] The substrate, this compound, is an electron-deficient heterocycle, making the 6-position susceptible to oxidative addition to a palladium(0) catalyst. The ester functionality at the 2-position can influence the electronic properties of the pyridine ring and may require consideration when optimizing reaction conditions.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following tables summarize representative Suzuki-Miyaura coupling reactions of substrates analogous to this compound, providing an indication of the expected yields and applicable conditions.
Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with Various Boronic Acids and Esters [3]
| Entry | Boronic Acid/Ester Partner | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 89 |
| 2 | 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 75 |
| 3 | Phenylboronic acid | 2-Phenylpyridine | 68 |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 78 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 55 |
| 6 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 2-(1-Methyl-1H-pyrazol-4-yl)pyridine | 65 |
Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane/H₂O at 65-100 °C.[3]
Table 2: Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Bromides [4]
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 3,5-(Bis-trifluoromethyl)bromobenzene | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 74 |
| 3 | 2-Bromotoluene | 2-(o-Tolyl)pyridine | 85 |
| 4 | 5-Bromopyrimidine | 5-(Pyridin-2-yl)pyrimidine | 91 |
| 5 | 4-Bromoisoquinoline | 4-(Pyridin-2-yl)isoquinoline | 82 |
Reaction Conditions: Aryl bromide (1 equiv), 2-pyridylboronate (1.5 equiv), Pd₂(dba)₃ (1.0-1.5 mol%), ligand, KF (3.0 equiv), in dioxane at 110 °C.[4]
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 110 °C. The optimal temperature may vary depending on the reactivity of the boronic acid. Stir the reaction for 8-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment described in the protocol.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald-type ligands can be effective for challenging couplings. Ensure that the solvents are rigorously degassed to prevent catalyst deactivation.
-
Protodeboronation: The decomposition of the boronic acid (protodeboronation) can be a significant side reaction. Using a less aqueous solvent system or a milder base such as KF may mitigate this issue.[2]
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can sometimes be observed. Adjusting the stoichiometry of the reactants or changing the ligand may help to suppress this side reaction.
-
Ester Hydrolysis: The methyl ester group may be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If this is a concern, using a milder base like K₂CO₃ or performing the reaction at a lower temperature for a longer duration is advisable. Alternatively, protecting the carboxylic acid as a more robust ester may be necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Reaction of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 6-Iodo-pyridine-2-carboxylic acid methyl ester is a valuable building block, and its functionalization via the Sonogashira reaction opens avenues to a diverse range of substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals. These application notes provide detailed protocols and a summary of reaction conditions for the successful implementation of the Sonogashira coupling with this substrate.
Core Concepts
The Sonogashira reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne.
Experimental Workflow
A typical experimental workflow for the Sonogashira reaction involving this compound is depicted below. The process involves the careful mixing of reagents under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: General workflow for the Sonogashira coupling of this compound.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that optimal conditions may vary depending on the specific alkyne used.
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85-95 |
| 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | THF | 70 | 16 | 80-90 |
| 1-Octyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Acetonitrile | 80 | 10 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 18 | 90-98 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | DMF | 85 | 12 | 70-80 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Aryl Alkynes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Stir the reaction mixture at the specified temperature (see data table) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
In some cases, a copper-free protocol can be advantageous to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask, dissolve this compound and the terminal alkyne in anhydrous THF.
-
Add Pd(OAc)₂ and PPh₃ to the solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the TBAF solution dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The Sonogashira reaction is a highly effective method for the alkynylation of this compound, providing access to a wide array of functionalized pyridine derivatives. The choice of catalyst, base, solvent, and temperature are critical parameters that should be optimized for each specific substrate combination to achieve high yields. The protocols provided herein serve as a robust starting point for the development of synthetic routes towards novel compounds for applications in drug discovery and materials science.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-iodo-pyridine-2-carboxylic acid methyl ester, a critical transformation for the synthesis of novel substituted aminopyridines. This class of compounds is of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principle, a comparative summary of reaction conditions, a generalized experimental protocol, and a visualization of the experimental workflow and catalytic cycle.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[2]
In the context of this compound, the reaction facilitates the introduction of a primary or secondary amine at the 6-position of the pyridine ring. The general transformation is depicted below:
Scheme 1: General Buchwald-Hartwig Amination of this compound
The catalytic cycle is generally understood to involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3][4]
Comparative Summary of Reaction Conditions
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions used for the amination of aryl and heteroaryl halides, providing a starting point for the optimization of the reaction with this compound.
| Parameter | Variation | Typical Examples | Notes |
| Palladium Source | Pd(0) or Pd(II) precursors | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pd(II) precursors are reduced in situ to the active Pd(0) species.[4] |
| Ligand | Bulky, electron-rich phosphines | Xantphos, BINAP, dppf, XPhos, SPhos, BrettPhos | The choice of ligand is crucial and often substrate-dependent, influencing reaction efficiency and scope.[3][5][6] |
| Base | Strong, non-nucleophilic bases | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong base is essential for the deprotonation of the amine and catalyst turnover.[5] The choice can affect functional group tolerance.[4] |
| Solvent | Anhydrous, aprotic solvents | Toluene, Dioxane, THF | The choice of solvent can influence the solubility of the reagents and the reaction rate.[1] |
| Temperature | 80 - 110 °C | - | Heating is typically required to drive the reaction to completion.[1] |
| Amine Scope | Primary and secondary amines | Anilines, alkylamines, heterocyclic amines | A wide range of amines can be used as coupling partners.[7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and conditions may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 0.05 eq), the phosphine ligand (e.g., 0.1 eq), and the base (e.g., 2.0 eq) under an inert atmosphere.
-
Add this compound (1.0 eq) to the Schlenk tube.
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add the amine (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-pyridine-2-carboxylic acid methyl ester derivative.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-Iodo-pyridine-2-carboxylic acid methyl ester , a versatile building block in medicinal chemistry and materials science. The following sections detail various coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a guide to catalyst selection, reaction optimization, and experimental execution.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions enable the introduction of a wide array of functional groups at the 6-position of the pyridine ring, a common scaffold in pharmaceutical agents and functional materials. The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is crucial for the success of these transformations, directly impacting reaction yields, selectivity, and substrate scope. The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of coupling reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical palladium-catalyzed cross-coupling reaction follows a general workflow, which can be adapted for specific transformations. The diagram below illustrates the key steps involved in the process.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common literature practices.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 8 | 90 |
| 2 | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 80 | 12 | 88 |
| 3 | Pd(OAc)₂ | - (Copper-free) | Piperidine | Toluene | 100 | 16 | 75 |
| 4 | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 90 | 10 | 95 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir for the required time (e.g., 8 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 82 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | t-BuOH | 90 | 20 | 76 |
| 4 | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 12 | 93 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common literature practices for the amination of aryl halides.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ether).
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: A simplified representation of a palladium catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing "6-Iodo-pyridine-2-carboxylic acid methyl ester" as a key starting material. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient construction of a diverse range of substituted pyridine derivatives with significant potential in drug discovery.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The presence of an iodine atom at the 6-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling methodologies. The ester functionality at the 2-position can be readily hydrolyzed or converted to other functional groups, providing further opportunities for molecular diversification. Pyridine and its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This document will focus on a representative application: the synthesis of a potential c-Jun N-terminal kinase (JNK) inhibitor via a Suzuki-Miyaura cross-coupling reaction.
Application: Synthesis of a Potential JNK Inhibitor
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[3][4] Inhibition of the JNK signaling pathway is a promising therapeutic strategy for a number of these conditions. The following protocol outlines the synthesis of methyl 6-(1H-pyrazol-4-yl)picolinate, a scaffold found in some JNK inhibitors, using a Suzuki-Miyaura coupling reaction.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of methyl 6-(1H-pyrazol-4-yl)picolinate.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| This compound | C₇H₆INO₂ | 263.03 | 263 mg | 1.0 | Sigma-Aldrich |
| 1H-Pyrazole-4-boronic acid pinacol ester | C₉H₁₅BN₂O₂ | 194.04 | 233 mg | 1.2 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | Acros Organics |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | VWR |
| Brine | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | J.T. Baker |
Table 2: Reaction Parameters and Product Characterization
| Parameter | Value |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Product Yield (isolated) | ~85% (typical) |
| Product Appearance | Off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 218.08, found: 218.1 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol details the synthesis of methyl 6-(1H-pyrazol-4-yl)picolinate from this compound.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (263 mg, 1.0 mmol), 1H-pyrazole-4-boronic acid pinacol ester (233 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
The flask is sealed with a rubber septum.
2. Solvent Addition and Degassing:
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
3. Catalyst Addition:
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
The mixture will typically turn a yellowish color.
4. Reaction:
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The starting material (this compound) should be consumed.
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl 6-(1H-pyrazol-4-yl)picolinate.
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of intervention for a JNK inhibitor.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship of Synthesis
Caption: Logical relationship of the key components in the synthesis of the target molecule.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "6-Iodo-pyridine-2-carboxylic acid methyl ester" as a Versatile Building Block in Drug Discovery
Introduction
"6-Iodo-pyridine-2-carboxylic acid methyl ester" is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a pyridine ring substituted with an iodine atom and a methyl ester group, offers multiple reaction sites for chemical modification. The presence of the iodine atom at the 6-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The pyridine nitrogen and the methyl ester provide additional handles for functionalization, allowing for the generation of diverse molecular libraries for biological screening.
This document provides detailed application notes on the utility of "this compound" in the synthesis of kinase inhibitors and includes a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[2] The pyridine and fused pyrimidine scaffolds are prevalent in many approved kinase inhibitors.[3] "this compound" serves as a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent inhibitory activity against various kinases. The general synthetic strategy involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring, followed by cyclization to form the fused pyrimidine system.
Signaling Pathway of a Representative Target: MEK1/2 Kinase
Many kinase inhibitors target the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Trametinib, for example, is a known MEK1/2 inhibitor. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a MEK1/2 inhibitor.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of "this compound" with a generic arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitor backbones.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 849830-15-5 | 263.03 | Sigma-Aldrich |
| Phenylboronic acid | 98-80-6 | 121.93 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR Chemicals |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | J.T. Baker |
| Silica Gel (for column chromatography) | 7631-86-9 | - | Sorbent Technologies |
Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add "this compound" (1.0 mmol, 263 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl 6-phenylpicolinate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of "this compound" with various arylboronic acids, based on analogous reactions in the literature.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent Ratio (Dioxane:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 2.0 | 4:1 | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5 | 2.0 | 4:1 | 90 | 6 | 90-98 |
| 3 | 3-Chlorophenylboronic acid | 5 | 2.0 | 4:1 | 100 | 12 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | 5 | 2.5 | 4:1 | 100 | 16 | 60-75 |
Biological Activity of a Hypothetical Kinase Inhibitor
The synthesized 6-aryl-pyridine-2-carboxylic acid methyl esters can be further elaborated to form kinase inhibitors. The following table presents hypothetical IC₅₀ values for a representative pyrido[2,3-d]pyrimidin-7-one derivative against several kinases to illustrate the potential biological activity.
| Compound | MEK1 (IC₅₀, nM) | MEK2 (IC₅₀, nM) | BRAF (IC₅₀, nM) | EGFR (IC₅₀, nM) |
| Hypothetical Pyrido[2,3-d]pyrimidin-7-one | 15 | 25 | >1000 | >1000 |
| Trametinib (Reference) | 0.92 | 1.8 | >1000 | >1000 |
"this compound" is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides an efficient route to construct substituted pyridine and fused pyridopyrimidine scaffolds. These scaffolds are central to the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The provided protocols and data serve as a guide for researchers and scientists in the pharmaceutical industry to effectively utilize this important synthetic intermediate.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Cross-coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and compiled data for the palladium-catalyzed cross-coupling of methyl 6-iodopyridine-2-carboxylate with a variety of aryl boronic acids. The resulting 6-aryl-pyridine-2-carboxylic acid methyl esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pyridine-2-carboxylic acid moiety is a key structural feature in numerous biologically active compounds, and the ability to introduce diverse aryl groups at the 6-position offers a powerful tool for library synthesis and lead optimization in drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) species. Subsequent transmetalation with the boronic acid, activated by a base, followed by reductive elimination, yields the desired biaryl product and regenerates the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of methyl 6-iodopyridine-2-carboxylate with various aryl boronic acids, based on established methodologies for similar substrates.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME | 90 | 18 | 75-85 |
| 4 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 82-92 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | 10 | 70-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 6-iodopyridine-2-carboxylate
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed water or co-solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 6-iodopyridine-2-carboxylate (1.0 equiv.), the corresponding aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1.5-5 mol%) and, if necessary, the phosphine ligand (3-4 mol%).
-
Solvent Addition: Add the degassed solvent(s) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the specified temperature (85-110 °C) for the indicated time (10-18 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-arylpyridine-2-carboxylate.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes.
Conclusion
The Suzuki-Miyaura cross-coupling of methyl 6-iodopyridine-2-carboxylate with aryl boronic acids is a robust and versatile method for the synthesis of 6-aryl-pyridine-2-carboxylic acid esters. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of diverse libraries of these valuable compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
C-N bond formation using "6-Iodo-pyridine-2-carboxylic acid methyl ester"
Application Note: C-N Bond Formation Using Methyl 6-iodopicolinate
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Aryl amines, especially those containing heterocyclic scaffolds like pyridine, are prevalent motifs in a vast array of biologically active molecules. Methyl 6-iodopicolinate (6-Iodo-pyridine-2-carboxylic acid methyl ester) is a versatile building block for introducing a substituted pyridine ring. This document provides detailed protocols and application data for the C-N cross-coupling reactions of this substrate, focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.
Core Reaction Principles
The arylation of amines with methyl 6-iodopicolinate is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is highly versatile, tolerates a wide range of functional groups, and generally proceeds under milder conditions than copper-catalyzed alternatives.[1] It involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective.[3][4]
-
Ullmann Condensation (Goldberg Reaction) : This classic method utilizes a copper catalyst, often requiring higher reaction temperatures and stoichiometric amounts of copper.[5] Modern modifications have introduced the use of ligands to facilitate the reaction under milder, truly catalytic conditions.[6][7] While a viable alternative, the Buchwald-Hartwig reaction is often preferred for its broader substrate scope and milder conditions.[5][8]
A general scheme for the C-N cross-coupling reaction is presented below.
Figure 1: General C-N cross-coupling of Methyl 6-iodopicolinate.
Detailed Protocols
Protocol 1: Buchwald-Hartwig Amination of Methyl 6-iodopicolinate
This protocol describes a general procedure for the palladium-catalyzed coupling of methyl 6-iodopicolinate with a generic primary or secondary amine.
Materials:
-
Methyl 6-iodopicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol %)[9]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 equiv)[9][10]
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow:
Figure 2: General workflow for Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube, add methyl 6-iodopicolinate (e.g., 263 mg, 1.0 mmol), the palladium precatalyst (e.g., BrettPhos Pd G3, 45 mg, 0.05 mmol, 5 mol %), and the base (e.g., NaOt-Bu, 192 mg, 2.0 mmol).
-
Inerting : Seal the tube, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition : Under the inert atmosphere, add the anhydrous solvent (e.g., 5 mL of dioxane) followed by the amine (1.2 mmol) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring : The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers, and wash the organic layer with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Data Presentation: Reaction Parameters
The optimal conditions for the Buchwald-Hartwig amination can vary depending on the nature of the amine coupling partner. The following table summarizes typical conditions and expected outcomes.
| Amine Type | Typical Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Primary Alkylamines | Pd G3 BrettPhos (2-5 mol %) | LiHMDS | THF | 65 - 80 | 75 - 95 | LiHMDS is often preferred for primary amines to avoid catalyst deactivation.[9][10] |
| Secondary Alkylamines | Pd G3 RuPhos (2-5 mol %) | NaOt-Bu | Dioxane | 80 - 100 | 80 - 98 | RuPhos-based catalysts can be highly effective for sterically hindered secondary amines.[10] |
| Anilines (Primary) | Pd G3 BrettPhos (1-3 mol %) | NaOt-Bu | Toluene | 100 - 110 | 70 - 95 | Higher temperatures may be required for less nucleophilic anilines. |
| Ammonia Equivalents | Pd G3 tBuBrettPhos (2-5 mol%) | LiHMDS | Dioxane | 80 - 100 | 60 - 85 | Special ammonia sources like LHMDS or benzophenone imine are used.[8] |
Catalytic Cycle Visualization
The mechanism of the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.
Figure 3: The catalytic cycle for the Buchwald-Hartwig amination.[1][2]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide.[3] These resulting structures are of significant interest in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the Suzuki coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester with a generic arylboronic acid, a transformation valuable for the synthesis of functionalized pyridine derivatives. The pyridine motif is a common scaffold in many pharmaceutical agents, and this protocol offers a robust method for its elaboration.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that reaction conditions may require optimization based on the specific arylboronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)) (0.02-0.1 equiv)
-
Ligand (e.g., SPhos, PPh₃, or other phosphine ligands) (0.04-0.2 equiv)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or KF) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.1 equiv), the ligand (0.04-0.2 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
-
Solvent Addition:
-
Add the anhydrous and degassed solvent via syringe. If a biphasic system is employed, add the degassed water as well.[6]
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions employed in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Reagent/Condition | Typical Molar Ratio/Value | Notes |
| Aryl Halide | This compound | 1.0 equiv | Iodides are generally more reactive than bromides or chlorides.[3] |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ / PdCl₂(dppf) | 0.02 - 0.1 equiv (2-10 mol%) | Catalyst loading can be optimized; lower loadings are preferred for process chemistry. |
| Ligand | SPhos / PPh₃ / PCy₃ / XPhos | 0.04 - 0.2 equiv | The choice of ligand is critical for catalyst stability and reactivity. |
| Base | K₃PO₄ / K₂CO₃ / Cs₂CO₃ / KF | 2.0 - 3.0 equiv | The base activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene / Dioxane / THF / DMF | - | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required for less reactive substrates.[1] |
| Reaction Time | 2 - 24 hours | - | Monitored by TLC or LC-MS.[6] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of Suzuki Coupling
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with "6-Iodo-pyridine-2-carboxylic acid methyl ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction using "6-Iodo-pyridine-2-carboxylic acid methyl ester."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common causes?
A1: Low or no conversion in the Suzuki coupling of this substrate can stem from several factors. Given that this compound is an electron-deficient iodopyridine, the oxidative addition step to the palladium catalyst should be relatively facile. Therefore, other aspects of the catalytic cycle are more likely to be the source of the issue. Here are the primary areas to investigate:
-
Inactive Catalyst: The palladium catalyst is central to the reaction. If it is not in its active Pd(0) state or has decomposed, the catalytic cycle will not proceed. Ensure your catalyst is fresh and handled under an inert atmosphere.
-
Inappropriate Base: The base is crucial for the activation of the boronic acid in the transmetalation step. An unsuitable or poorly soluble base can halt the reaction.
-
Sub-optimal Solvent System: The solvent must be appropriate for the solubility of all reactants and facilitate the reaction kinetics.
-
Presence of Oxygen: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions such as the homocoupling of the boronic acid. It is critical to properly degas the reaction mixture.
Q2: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of byproducts is a common challenge. Here are strategies to mitigate them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.
-
Solution: Ensure thorough degassing of your reaction mixture and solvents. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can reduce homocoupling.
-
-
Dehalogenation (Protodeiodination): This occurs when the iodo-group is replaced by a hydrogen atom.
-
Solution: This can be influenced by the solvent and base combination. Ensure your boronic acid is of high quality, as impurities can sometimes exacerbate this issue. Minimizing reaction time and temperature, once the reaction has reached completion, can also help.
-
Q3: My methyl ester group is being hydrolyzed during the reaction. How can I prevent this?
A3: Ester hydrolysis can occur under basic aqueous conditions, especially at elevated temperatures.
-
Solution: Consider using a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), which are often effective while being less prone to causing ester cleavage.[1] Running the reaction under anhydrous conditions, if possible, can also prevent hydrolysis. If aqueous conditions are necessary, minimizing the reaction time and temperature is advisable.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A4: For a challenging substrate like a substituted iodopyridine, a systematic approach to optimization is recommended. Below are suggested starting points for key reaction parameters.
Data Presentation: Recommended Starting Conditions for Optimization
The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound. These are based on successful protocols for analogous heteroaryl halides and should be used as a starting point for optimization.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with a ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst. For particularly challenging couplings, a ligand system with Pd₂(dba)₃ may be required. |
| Ligand (if applicable) | - | - | SPhos or XPhos (4 mol%) | Bulky, electron-rich phosphine ligands can stabilize the catalyst and promote the transmetalation step, which can be slow for heteroaryl substrates. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | The choice of base is critical. K₃PO₄ is often effective in challenging couplings. Cs₂CO₃ is more soluble and can be advantageous. |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Anhydrous DMF | The presence of water is often beneficial for the solubility and activity of inorganic bases. Anhydrous conditions may be necessary to prevent ester hydrolysis. |
| Temperature | 80-100 °C | 100-110 °C | 80-100 °C | Higher temperatures can overcome activation barriers but may also increase side reactions. Monitor the reaction progress closely. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridine-2-carboxylic acid methyl ester.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Iodopyridines
Welcome to the technical support center for Sonogashira coupling reactions involving iodopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyridine is resulting in a low or no yield. What are the primary causes?
A1: Low or no conversion in Sonogashira reactions with iodopyridines can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen and moisture. Improper handling or storage can lead to decomposition, often observed as the formation of a black precipitate (palladium black).[1] Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and handled under an inert atmosphere.[1]
-
Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially reducing its catalytic activity.[1] This effect can be more pronounced with 2-iodopyridines due to the proximity of the nitrogen to the reaction center.
-
Poor Reagent Quality: Impurities in the iodopyridine, alkyne, solvent, or base can poison the catalyst.[1] It is crucial to use high-purity, anhydrous, and degassed solvents and bases. The copper(I) iodide (CuI) co-catalyst can also degrade over time and should be from a fresh source.[1]
-
Inadequate Degassing: Oxygen is a major culprit in failed Sonogashira reactions. It can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] Thoroughly degas all solvents and the reaction headspace with an inert gas like argon or nitrogen.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product) as a byproduct. How can I minimize this?
A2: Alkyne homocoupling is a common side reaction, particularly when a copper co-catalyst is used.[1] To mitigate this:
-
Maintain Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical.[1]
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[1] Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[1]
-
Consider Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These methods often require specific ligands to facilitate the reaction.[1]
Q3: My reaction mixture turns black. What does this signify and what should I do?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[1] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, ensure all reaction components are pure and dry, and the reaction is performed under strictly anaerobic conditions at an appropriate temperature.[1] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.
Q4: How does the position of the iodine on the pyridine ring (2-, 3-, or 4-iodopyridine) affect the reaction?
A4: The position of the iodine atom can significantly influence the reaction's outcome.
-
2-Iodopyridines: These substrates can be challenging due to the proximity of the basic nitrogen atom to the iodine. The nitrogen can chelate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue by sterically hindering this coordination.
-
3- and 4-Iodopyridines: These isomers are generally less prone to catalyst inhibition via nitrogen coordination and often behave more like typical aryl iodides. However, the electronic nature of the pyridine ring still plays a role, and optimization of ligands and bases may be required. 4-Iodopyridine, being more electron-deficient at the 4-position, may undergo oxidative addition more readily than the 3-isomer.
Troubleshooting Guides
Issue 1: Low Conversion of Iodopyridine
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). Consider using a more active pre-catalyst or a different ligand. |
| Catalyst Inhibition | For 2-iodopyridines, try using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to discourage coordination of the pyridine nitrogen to the palladium. Increasing the ligand-to-palladium ratio may also be beneficial. |
| Poor Reagent Quality | Use freshly distilled and degassed solvents. Ensure the amine base is pure and dry. Use high-purity terminal alkyne and a fresh source of CuI. |
| Insufficient Degassing | Employ rigorous degassing techniques such as freeze-pump-thaw cycles (for solvents) or sparging with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Suboptimal Temperature | While iodopyridines are generally reactive, some reactions may require gentle heating (40-65 °C) to proceed to completion.[2] However, avoid excessively high temperatures which can lead to catalyst decomposition.[1] |
Issue 2: Predominant Formation of Glaser Homocoupling Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| High Copper Concentration | Reduce the amount of CuI used (e.g., to 1-2 mol%). |
| Reaction Kinetics | Add the terminal alkyne to the reaction mixture slowly using a syringe pump. This maintains a low concentration of the copper acetylide and favors the cross-coupling pathway.[1] |
| Inherent Substrate Reactivity | If homocoupling persists, consider switching to a copper-free Sonogashira protocol. This may require the use of specific ligands and possibly higher reaction temperatures.[1] |
Data Presentation
The following tables summarize typical reaction conditions for Sonogashira couplings of halopyridines. While specific comprehensive data for all iodopyridine isomers under identical conditions is scarce in the literature, these examples provide a useful starting point for optimization.
Table 1: Optimization of Sonogashira Coupling of a Substituted Iodopyridine [3]
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DMF | 50 °C, 5 h | 89 |
Table 2: Catalyst Systems for Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine
This data is for a dihalopyridine, but the conditions are relevant for selective coupling at the iodo position.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 85-95 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 90-97 |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 85-94 |
Experimental Protocols
General Procedure for Sonogashira Coupling of an Iodopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)[2]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[4]
-
Anhydrous amine base (e.g., Et₃N or DIPEA, 2-3 equiv)[2]
-
Anhydrous, degassed solvent (e.g., THF or DMF)[2]
Procedure:
-
To a dry, two-necked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the iodopyridine, palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.[2]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Troubleshooting Workflow for Failed Iodopyridine Sonogashira Reactions
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
References
Common side reactions with "6-Iodo-pyridine-2-carboxylic acid methyl ester"
Welcome to the technical support center for "6-Iodo-pyridine-2-carboxylic acid methyl ester". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where "this compound" is used?
A1: "this compound" is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common applications include:
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Suzuki-Miyaura Coupling: To form a carbon-carbon bond with boronic acids or esters.
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Sonogashira Coupling: To form a carbon-carbon bond with terminal alkynes.
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Heck Coupling: To form a carbon-carbon bond with alkenes.
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Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with amines.
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Carbonylative Couplings: To introduce a carbonyl group.
Q2: What are the main side reactions to be aware of when using this compound in cross-coupling reactions?
A2: The primary side reactions include:
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Dehalogenation (Proto-deiodination): Replacement of the iodine atom with a hydrogen atom, leading to the formation of methyl pyridine-2-carboxylate.
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Homocoupling: Dimerization of the starting material or the coupling partner.
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Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, especially under basic conditions.
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Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially reducing its activity.
Q3: How can I minimize ester hydrolysis during a cross-coupling reaction?
A3: To minimize the hydrolysis of the methyl ester, consider the following:
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Choice of Base: Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
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Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water is required for hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis.
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Reaction Time: Minimize the reaction time to limit the exposure of the ester to basic conditions.
Q4: My Suzuki-Miyaura coupling reaction is not working or giving low yields. What are the possible causes?
A4: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors:
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Catalyst Inactivity: Ensure your palladium catalyst is active. Consider using a pre-catalyst or a combination of a palladium source with a suitable phosphine ligand.
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Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands can mitigate this effect.
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Protodeboronation of Boronic Acid: This is a common side reaction. Minimize reaction time and consider using a more stable boronic acid derivative like a pinacol ester.
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Inappropriate Base or Solvent: The choice of base and solvent is critical. A screen of different conditions may be necessary to find the optimal combination for your specific substrates.
Q5: I am observing a significant amount of homocoupling product in my Sonogashira reaction. How can I prevent this?
A5: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To minimize this:
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
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Control of Oxygen: The presence of oxygen can promote homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Amine Base: The choice of amine base can influence the extent of homocoupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Consider ligands like SPhos or XPhos. |
| Catalyst Inhibition by Pyridine Nitrogen | Employ bulky, electron-rich phosphine ligands to shield the palladium center. | |
| Protodeboronation of Boronic Acid | Use the boronic acid pinacol ester, minimize reaction time, and use anhydrous conditions. | |
| Inappropriate Base/Solvent | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with varying amounts of water). | |
| Significant Dehalogenation | Presence of a Hydrogen Source | Ensure anhydrous and rigorously degassed conditions. |
| Reaction Temperature Too High | Lower the reaction temperature. | |
| Ester Hydrolysis | Base is too Strong | Use a milder base such as K₂CO₃ or CsF. |
| Presence of Water | Use anhydrous solvents and reagents. |
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. |
| Poorly Degassed System | Thoroughly degas the solvent and reaction mixture to remove oxygen. | |
| Amine Base Quality | Use a freshly distilled or high-purity amine base. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High Copper(I) Concentration | Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol. | |
| Decomposition of Starting Material | Reaction Temperature Too High | Perform the reaction at a lower temperature, even room temperature if possible. |
Quantitative Data on Side Reactions (Based on Analogous Systems)
Disclaimer: The following data is compiled from studies on structurally similar iodopyridine and aryl iodide systems and should be used as a general guide for "this compound". Actual yields of side products will be substrate and condition-dependent.
Table 1: Influence of Base on Side Product Formation in Suzuki-Miyaura Coupling of Aryl Halides
| Base | Typical Product Yield (%) | Typical Dehalogenation (%) | Typical Ester Hydrolysis (%) |
| K₃PO₄ | 85-95 | 5-10 | < 5 |
| K₂CO₃ | 80-90 | 5-15 | 5-10 |
| Cs₂CO₃ | 90-98 | < 5 | < 5 |
| Na₂CO₃ | 75-85 | 10-20 | 10-15 |
| NaOH | 50-70 | 15-25 | > 20 |
Table 2: Influence of Catalyst System on Alkyne Homocoupling in Sonogashira Reactions
| Catalyst System | Typical Product Yield (%) | Typical Alkyne Homocoupling (%) |
| Pd(PPh₃)₄ / CuI | 80-95 | 5-15 |
| PdCl₂(PPh₃)₂ / CuI | 85-98 | 5-10 |
| Copper-Free (e.g., Pd(OAc)₂ with phosphine ligand) | 70-90 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask, add "this compound" (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add "this compound" (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Concentrate the reaction mixture, dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical flowchart for troubleshooting low-yielding cross-coupling reactions.
Caption: Common side reaction pathways for "this compound".
How to avoid deiodination in "6-Iodo-pyridine-2-carboxylic acid methyl ester" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Iodo-pyridine-2-carboxylic acid methyl ester". The primary focus is to address and provide solutions for the common side reaction of deiodination observed during various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with this compound?
A1: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of the byproduct "pyridine-2-carboxylic acid methyl ester", reducing the yield of the desired product and complicating purification. Given the high reactivity of the Carbon-Iodine bond, which is favorable for cross-coupling reactions, it is also more susceptible to this reduction pathway.
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?
A2: Deiodination in palladium-catalyzed reactions is often attributed to several factors:
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Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands plays a crucial role. Some catalyst systems may favor the reductive deiodination pathway.
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Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature can significantly influence the extent of deiodination.
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Presence of Protic Solvents or Water: Solvents with available protons, including alcohols and residual water, can act as a hydrogen source for the deiodination process.
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Photostability: Iodo-aromatic compounds can be sensitive to light, which can induce radical pathways leading to deiodination.
Q3: Can the choice of cross-coupling reaction type affect the likelihood of deiodination?
A3: Yes, the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can influence the propensity for deiodination. The mechanism of each reaction, along with the required reagents and conditions, will present different opportunities for the undesired reductive pathway to occur. For instance, the choice of base, which is critical in many of these reactions, is a known contributor to hydrodehalogenation.
Troubleshooting Guide: Minimizing Deiodination
If you are observing significant deiodination of your this compound, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow for Deiodination
Caption: A stepwise workflow for troubleshooting and minimizing deiodination.
Data Presentation: Impact of Reaction Parameters on Deiodination
The following tables summarize the general impact of various reaction parameters on the formation of the deiodinated byproduct. The quantitative data is illustrative and based on trends observed for analogous iodo-heterocyclic systems, as direct comparative studies on "this compound" are limited in publicly available literature.
Table 1: Effect of Ligand on Suzuki Coupling Yield and Deiodination (Reaction: this compound + Arylboronic acid)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Product Yield (%) | Deiodination (%) |
| PPh₃ | 5 | Na₂CO₃ | Dioxane/H₂O | 100 | ~70-80 | ~15-25 |
| XPhos | 2 | K₃PO₄ | Toluene | 80 | >90 | <5 |
| SPhos | 2 | K₃PO₄ | Toluene | 80 | >90 | <5 |
| P(t-Bu)₃ | 3 | Cs₂CO₃ | Dioxane | 90 | ~85-95 | ~5-10 |
Note: Bulky, electron-rich phosphine ligands like XPhos and SPhos are generally recommended to promote the desired cross-coupling over deiodination.
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield and Deiodination (Reaction: this compound + Amine)
| Base | Ligand | Solvent | Temp (°C) | Product Yield (%) | Deiodination (%) |
| NaOtBu | XPhos | Toluene | 100 | ~75-85 | ~10-20 |
| K₃PO₄ | SPhos | Dioxane | 100 | >90 | <5 |
| Cs₂CO₃ | RuPhos | Dioxane | 110 | >90 | <5 |
| Et₃N | PPh₃ | DMF | 110 | ~60-70 | ~25-35 |
Note: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ often suppress hydrodehalogenation compared to strong alkoxide bases.
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions, adapted from successful protocols for structurally similar iodo-heterocyclic compounds, and optimized to minimize deiodination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of an arylboronic acid with this compound.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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Toluene (anhydrous, degassed)
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Water (degassed)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed toluene (to make a ~0.1 M solution) and degassed water (10% v/v of toluene) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol describes the copper-free Sonogashira coupling of a terminal alkyne with this compound.
Materials:
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This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
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Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and PPh₃.
-
Add anhydrous DMF, followed by DIPEA and the terminal alkyne.
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Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Signaling Pathways and Mechanisms
Diagram: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
This diagram illustrates the desired catalytic cycle for cross-coupling in competition with the undesired deiodination pathway. The key to minimizing the side reaction is to promote the rate of transmetalation and reductive elimination of the desired product relative to the pathway leading to the deiodinated byproduct. The choice of ligands that accelerate reductive elimination is a key strategy.
Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of "6-Iodo-pyridine-2-carboxylic acid methyl ester"
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 6-Iodo-pyridine-2-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
The primary challenge arises from the "2-pyridyl problem". The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can slow down or completely stall the catalytic cycle, resulting in low yields. Additionally, the ester group can be sensitive to certain reaction conditions, particularly strong bases.
Q2: What are the most common side reactions observed in this amination?
Common side reactions include:
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Dehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of pyridine-2-carboxylic acid methyl ester. This can be promoted by certain bases or high temperatures.
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Hydrolysis of the ester: Under strongly basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
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Homocoupling: The amine or the aryl iodide can couple with themselves to form symmetrical biaryls or diazenes, though this is less common with modern catalysts.
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Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst, leading to a cessation of the reaction.[1]
Q3: How do I choose the right ligand for this reaction?
The key to overcoming catalyst inhibition by the pyridine nitrogen is to use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding. Several classes of ligands, particularly biaryl phosphines, have been developed that are effective for this purpose.
Q4: Which base is most suitable for this substrate?
The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base can promote ester hydrolysis or other side reactions. For substrates with base-sensitive functional groups like esters, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxides like sodium tert-butoxide (NaOtBu). However, stronger bases may be necessary for less reactive amines and can sometimes lead to higher reaction rates if ester hydrolysis is not a significant issue.
Q5: What are the optimal solvent and temperature for this reaction?
Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and dioxane are the most common and often effective solvents. The reaction temperature typically ranges from 80 to 110 °C. It is crucial to find a balance, as higher temperatures can increase the reaction rate but also lead to catalyst decomposition.
Troubleshooting Guide
This guide addresses common problems encountered during the Buchwald-Hartwig amination of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inhibition (Pyridine Coordination) | Use a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos to sterically hinder the pyridine nitrogen from coordinating to the palladium center. |
| Inactive Catalyst | Ensure the use of a reliable palladium precursor. Pre-catalysts like (XPhos)Pd G3 or (SPhos)Pd G2 are often more effective than simple salts like Pd(OAc)₂ as they form the active Pd(0) species more cleanly. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Incorrect Base | The chosen base may be too weak. If using a carbonate or phosphate base, consider switching to a stronger base like NaOtBu or LHMDS, but monitor for ester hydrolysis. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, up to 110-120 °C, while monitoring for catalyst decomposition (formation of palladium black). |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Dehalogenation | This can be caused by β-hydride elimination from the amine or by certain bases. Ensure the amine is of high purity. If using a strong base, consider switching to a weaker one like Cs₂CO₃ or K₃PO₄. |
| Ester Hydrolysis | The base is likely too strong. Replace NaOtBu or other alkoxides with Cs₂CO₃ or K₃PO₄. Using a less nucleophilic base can also help. |
| Palladium Black Formation | The reaction temperature may be too high, or the ligand may not be effectively stabilizing the catalyst. Lower the reaction temperature and/or increase the ligand-to-palladium ratio slightly. |
Data Presentation: Condition Screening for Analogous Systems
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of structurally similar halopyridine substrates. This data can serve as a starting point for the optimization of the amination of this compound.
Table 1: Ligand and Base Optimization for the Amination of a Bromopyridine with Aniline
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 20 | 78 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 20 | 65 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 5 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 |
Data is representative and adapted from studies on similar substrates for illustrative purposes.
Table 2: Amination of 2-Bromo-6-methylpyridine with various Amines
| Entry | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 75 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 89 |
| 3 | n-Butylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 90 | 12 | 82 |
| 4 | Benzylamine | (XPhos)Pd G3 | - | NaOtBu | Toluene | 90 | 6 | 95 |
This table illustrates expected trends and starting points based on literature for related compounds.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
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Phosphine ligand (e.g., Xantphos, 4 mol%)
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Base (e.g., Cs₂CO₃, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
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Oven-dried glassware and magnetic stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, palladium precursor, phosphine ligand, and base to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove the palladium catalyst. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-pyridine-2-carboxylic acid methyl ester derivative.
Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the amination reaction.
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Catalyst Deactivation in "6-Iodo-pyridine-2-carboxylic acid methyl ester" Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 6-Iodo-pyridine-2-carboxylic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge stems from the presence of the pyridine nitrogen atom. This nitrogen can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can "poison" the catalyst by blocking active sites, thus inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This issue is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom, as is the case here.[1]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
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Low or no conversion: The starting materials remain largely unreacted.
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Reaction stalling: The reaction proceeds initially but stops before completion.
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Formation of byproducts: Undesired side reactions, such as dehalogenation (replacement of iodine with hydrogen) or homocoupling of the coupling partner, may become prominent.
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Precipitation of palladium black: The formation of a black precipitate indicates the aggregation of the palladium catalyst into an inactive state.
Q3: How does the choice of palladium precursor affect catalyst stability?
A3: The choice of palladium precursor is critical. While Pd(PPh₃)₄ is a common choice, it may not always be optimal for challenging substrates like this compound. Pre-catalysts that rapidly and cleanly generate the active Pd(0) species are often more effective in minimizing deactivation pathways.
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: Yes, the choice and strength of the base can significantly impact catalyst stability and activity. Strong bases can sometimes promote ligand degradation or other side reactions that lead to catalyst deactivation. The base is crucial for the transmetalation step, so its selection must be carefully optimized.[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Employ ligands such as XPhos, SPhos, or RuPhos. 2. Increase ligand-to-metal ratio: A higher concentration of the desired ligand can outcompete the pyridine substrate for coordination to the palladium center. | Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst poisoning. |
| Inefficient Catalyst Activation | 1. Use a well-defined palladium pre-catalyst: Consider using a G3 or G4 Buchwald pre-catalyst. 2. Pre-activation of Pd(II) sources: If using a Pd(II) source like Pd(OAc)₂, pre-stir it with the phosphine ligand before adding the other reagents. | Pre-catalysts ensure the efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle. |
| Protodeboronation of Boronic Acid | 1. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. 2. Use a milder base: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases. | Boronic esters are often more stable and less prone to protodeboronation, a common side reaction that consumes the boronic acid. |
| Poor Reagent Quality | 1. Ensure high purity of all reagents: Purify starting materials if necessary. 2. Use freshly distilled and degassed solvents. | Impurities in the reagents or solvents can poison the catalyst. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. |
Issue 2: Reaction Stalls in Sonogashira Coupling
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Catalyst Inhibition | 1. Increase catalyst loading: A higher catalyst concentration may be necessary to achieve full conversion. 2. Switch to a more robust ligand: Consider using a bulky electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. | The pyridine substrate can gradually inhibit the catalyst over time. A higher initial concentration or a more stable catalyst can help overcome this. |
| Glaser-Hay Homocoupling of Alkyne | 1. Run the reaction under strictly anaerobic conditions: Thoroughly degas all solvents and reagents. 2. Consider a copper-free Sonogashira protocol. | Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. |
| Insufficient Base Strength | 1. Use a stronger amine base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. 2. Ensure the base is anhydrous. | The base is required to deprotonate the terminal alkyne to form the reactive acetylide species. |
| Low Reaction Temperature | 1. Increase the reaction temperature: Heating may be required to drive the reaction to completion, especially with less reactive substrates. | Higher temperatures can increase the rate of all steps in the catalytic cycle. |
Issue 3: Formation of Byproducts in Heck Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Dehalogenation of the Starting Material | 1. Optimize the base and ligand combination. 2. Lower the reaction temperature. | The choice of base and ligand can influence the relative rates of the desired Heck coupling versus the undesired dehalogenation pathway. |
| Isomerization of the Alkene Product | 1. Use a ligand that promotes faster reductive elimination. 2. Shorten the reaction time. | Prolonged reaction times or slow reductive elimination can lead to isomerization of the double bond in the product. |
| Formation of Palladium Black | 1. Ensure high purity of all reagents and solvents. 2. Use a more stable catalyst system, potentially with a chelating ligand. | Impurities can promote the aggregation of the palladium catalyst into inactive palladium black. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and approximate yields for Suzuki-Miyaura and Sonogashira couplings of analogous iodo- and bromo-pyridines. This data can serve as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, suitable for electron-deficient substrates.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-85 | A classic catalyst, may require longer reaction times for challenging substrates. |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | KF | Dioxane | 80-100 | 12-24 | Effective for mono-arylation of dihalopyridines. |
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Halopyridines
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | Et₃N | THF | 60 | 6 | 85-95 |
| Pd(OAc)₂ (1) | None | SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 |
| Pd(PPh₃)₄ (5) | CuI (10) | PPh₃ | DIPEA | DMF | 70 | 8 | 88-97 |
| [PdCl(IPr)(allyl)] (2) | None | IPr (NHC) | K₂CO₃ | Toluene | 100 | 10 | 90-99 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
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Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
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Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., toluene/water 10:1).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Sonogashira Coupling Reaction
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
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Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
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Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
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Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst.
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Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Potential catalyst deactivation pathway in the presence of a pyridine substrate.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
Technical Support Center: Purification of 6-Iodo-pyridine-2-carboxylic acid methyl ester
This technical support guide provides troubleshooting advice and detailed protocols for the purification of "6-Iodo-pyridine-2-carboxylic acid methyl ester" reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound is a solid at room temperature. Its molecular formula is C₇H₆INO₂ and it has a molecular weight of approximately 263.03 g/mol .[1]
Q2: What are the likely impurities in a crude reaction mixture containing the target compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
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Unreacted starting materials: Such as 6-iodopicolinic acid or the corresponding acid chloride.
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Hydrolysis product: 6-Iodo-pyridine-2-carboxylic acid, formed if water is present during the reaction or workup.
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De-iodinated byproduct: Pyridine-2-carboxylic acid methyl ester, which can form under certain reaction conditions.
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Residual acid or base catalysts: Used during the esterification process.[2]
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Solvents: High-boiling point solvents like pyridine or DMF can be difficult to remove.
Q3: What are the recommended storage conditions for the purified product?
A3: The product should be stored in a tightly sealed container in a cool, dry place away from light to prevent degradation. For long-term storage, refrigeration is recommended.
Q4: Can I use acid-base extraction to purify this ester?
A4: Yes, but with caution. The pyridine nitrogen is basic and can be protonated by a strong acid. However, strongly acidic or basic conditions can also promote the hydrolysis of the methyl ester.[3] It is generally recommended to use dilute acid for washing to remove basic impurities, and a weak base like sodium bicarbonate to remove acidic impurities.[3]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction or chromatography. - Hydrolysis of the ester during workup. | - Monitor the reaction by TLC to ensure completion. - Minimize the number of purification steps. - Use mild acidic and basic conditions during extraction (e.g., dilute HCl, saturated NaHCO₃).[3] |
| Product oils out during recrystallization | - Inappropriate solvent choice. - Presence of impurities that lower the melting point. - Cooling the solution too quickly. | - Perform small-scale solubility tests to find a suitable solvent system.[4] - Try pre-purification by column chromatography to remove impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Multiple spots on TLC after purification | - Incomplete separation of impurities. - Co-elution of impurities with the product during column chromatography. - Decomposition of the product on silica gel. | - Optimize the solvent system for column chromatography for better separation. - Consider using a different purification method, such as recrystallization. - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking or decomposition of the basic product. |
| Crystals do not form during recrystallization | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[4] - Scratch the inside of the flask with a glass rod to induce crystallization.[4] - Add a seed crystal of the pure product.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing both more and less polar impurities.
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Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
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Loading and Elution: Carefully load the prepared slurry onto the top of the silica gel bed. Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recommended Solvent Systems for Chromatography:
| Solvent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | General purpose separation. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar impurities. |
Protocol 2: Purification by Recrystallization
This is a suitable method if the crude product is relatively pure.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold. Common solvents to try are ethanol, methanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[5]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for removing acidic or basic impurities.
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1% HCl) to remove any highly basic impurities.
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Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, such as unreacted 6-iodo-pyridine-2-carboxylic acid.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for purifying the reaction product.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Suzuki Coupling of 6-Iodo-pyridine-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "6-Iodo-pyridine-2-carboxylic acid methyl ester" in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
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Possible Cause 1: Catalyst Inactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle. This is a known issue, particularly with 2-substituted pyridines.
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Solution:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the active palladium species and promote the desired catalytic cycle over catalyst inhibition.
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Catalyst Choice: Consider using pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition by nitrogen-containing heterocycles. In some cases, a higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%) may be beneficial.
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Possible Cause 2: Inappropriate Base Selection or Strength. The base is crucial for the activation of the boronic acid and the transmetalation step. A base that is too weak may not facilitate the reaction, while one that is too strong could lead to side reactions.
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Solution:
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Base Screening: The choice of base can be critical. While weaker bases like carbonates are commonly used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for electron-deficient pyridines. It is recommended to screen a variety of bases to find the optimal conditions for your specific coupling partners.[1]
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Possible Cause 3: Poor Solubility of Reagents. The insolubility of the base or other reactants in the chosen solvent can lead to a stalled or incomplete reaction.
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Solution:
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Solvent System: Ensure the chosen solvent or solvent mixture can solubilize all reaction components at the reaction temperature. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with the addition of water to aid in the dissolution of inorganic bases.
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Finely Ground Base: Use a finely ground, anhydrous base to maximize its surface area and reactivity in the reaction mixture.
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Problem 2: Formation of Significant Side Products
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Possible Cause 1: Hydrolysis of the Methyl Ester. The methyl ester group on the pyridine ring is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This will result in the formation of the corresponding carboxylic acid.
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Solution:
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Milder Base: To prevent ester cleavage, consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like hydroxides or phosphates.[2]
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Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize hydrolysis.
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Lower Temperature and Shorter Reaction Time: Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for completion.
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Possible Cause 2: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is common with heteroaryl boronic acids and can be exacerbated by high temperatures and aqueous basic conditions.
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Solution:
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Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.
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Milder Conditions: Employing milder bases and lower reaction temperatures can help to suppress this side reaction.
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Strictly Anhydrous Conditions: Removing water from the reaction can reduce the rate of protodeboronation.
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Possible Cause 3: Homocoupling of the Boronic Acid. The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
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Solution:
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Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
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Frequently Asked Questions (FAQs)
Q1: Which base is recommended as a starting point for the Suzuki coupling of this compound?
A1: For a balance of reactivity and minimizing ester hydrolysis, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. If ester hydrolysis is still a significant issue, switching to a milder base like potassium fluoride (KF) is recommended. For challenging couplings where higher reactivity is needed, potassium phosphate (K₃PO₄) can be effective, but careful monitoring for ester cleavage is advised.
Q2: Can I use aqueous conditions for this reaction?
A2: Yes, a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is a common solvent system for Suzuki couplings. The water helps to dissolve the inorganic base. However, be aware that the presence of water can promote both ester hydrolysis and protodeboronation. Anhydrous conditions may be necessary if these side reactions are problematic.
Q3: My reaction turns black. Is this a problem?
A3: The formation of a black precipitate, often referred to as "palladium black," can indicate decomposition of the palladium catalyst to a less active form. This can be caused by high temperatures, the presence of oxygen, or impurities. While a color change is expected, the formation of a significant amount of black solid is often associated with a failed or low-yielding reaction. Ensure your reaction is performed under a strict inert atmosphere and consider if the reaction temperature is too high.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the desired product.
Q5: The oxidative addition of the C-I bond should be facile. Why might the reaction still be problematic?
A5: While the carbon-iodine bond is highly reactive towards oxidative addition, other steps in the catalytic cycle can be rate-limiting or problematic. With this substrate, potential issues include catalyst inhibition by the pyridine nitrogen and a slow transmetalation step, both of which can be influenced by the choice of base, ligand, and solvent.
Data Presentation
The following table summarizes the expected relative performance of various common bases in the Suzuki coupling of this compound with a generic arylboronic acid. The yields are illustrative and will vary depending on the specific boronic acid, catalyst, ligand, and solvent used.
| Base | Typical Conditions | Expected Yield | Potential Issues |
| K₂CO₃ | 2.0 eq., Dioxane/H₂O (4:1), 90-100 °C | Good to High | Moderate risk of ester hydrolysis. |
| Cs₂CO₃ | 2.0 eq., Dioxane/H₂O (4:1), 90-100 °C | High | Higher cost; potential for ester hydrolysis. |
| K₃PO₄ | 2.0 eq., Dioxane/H₂O (4:1), 90-100 °C | High | High risk of ester hydrolysis. |
| Na₂CO₃ | 2.0 eq., Dioxane/H₂O (4:1), 90-100 °C | Moderate | Can be less effective for pyridyl substrates. |
| KF | 2.0 eq., Anhydrous Dioxane, 100 °C | Moderate | Lower reactivity; minimizes ester hydrolysis. |
| NaOH / KOH | 2.0 eq., Dioxane/H₂O (4:1), 80-90 °C | Variable | Very high risk of complete ester hydrolysis. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific set of coupling partners.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
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To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
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Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Under a positive flow of the inert gas, add the palladium catalyst.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridine-2-carboxylic acid methyl ester.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for the Suzuki coupling of this compound.
References
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 6-Iodo-pyridine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solvent effects in palladium-catalyzed cross-coupling reactions involving 6-Iodo-pyridine-2-carboxylic acid methyl ester. The following information is designed to assist researchers in optimizing their reaction conditions and overcoming common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Frequently Asked Questions (FAQs)
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Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?
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A1: Low reactivity can be due to several factors. A primary concern with 2-substituted pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby deactivating it. Additionally, ensure your catalyst, ligands, and base are of high quality and used in the correct stoichiometry. The choice of solvent is also critical; a solvent that does not adequately solubilize the reagents or stabilize the catalytic species can lead to poor results.
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Q2: What are the most common side reactions, and how can I minimize them?
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A2: Common side reactions include:
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Protodeiodination: Replacement of the iodo group with a hydrogen atom. This can often be suppressed by using rigorously dried solvents and reagents and ensuring the reaction is performed under an inert atmosphere.
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Homocoupling: Dimerization of the starting material or the coupling partner. This can be minimized by controlling the reaction temperature and the rate of addition of the reagents.
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Hydrolysis of the ester: The methyl ester group can be sensitive to strongly basic or aqueous conditions, especially at elevated temperatures. Using milder bases or non-aqueous conditions can mitigate this.
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Q3: Which solvents are generally recommended for cross-coupling reactions with this substrate?
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A3: The choice of solvent is highly dependent on the specific type of cross-coupling reaction.
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For Suzuki-Miyaura reactions, polar aprotic solvents like DMF, DME, or THF, often in combination with water, are commonly used.
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For Heck reactions, polar aprotic solvents such as DMF or DMAc are typical choices.
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For Sonogashira reactions, solvents like THF, DMF, or acetonitrile are frequently employed, often with an amine co-solvent/base.
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For Buchwald-Hartwig amination , ethereal solvents like 1,4-dioxane or toluene are often preferred.
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Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst poisoning by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the palladium center. |
| Poor solubility of reagents. | Screen a range of solvents to ensure all components are adequately dissolved at the reaction temperature. | |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper activation if using a precatalyst. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | Presence of oxygen. | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal temperature. | Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Decomposition of Starting Material | Base-induced hydrolysis of the ester. | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger hydroxides) or use anhydrous reaction conditions. |
| Thermal instability. | Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition. |
Quantitative Data on Solvent Effects
While specific data for this compound is limited in publicly available literature, the following tables provide representative data for similar halopyridine substrates to guide solvent selection.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Halopyridines
| Solvent System | Base | Catalyst/Ligand | Substrate | Product | Yield (%) |
| Toluene/H₂O | K₂CO₃ | Pd(dppf)Cl₂ | 4-Iodopyridine | 4-Phenylpyridine | Good |
| CPME/H₂O | Cs₂CO₃ | Pd(dppf)Cl₂ | 4-Iodopyridine | 4-Phenylpyridine | High |
| Dioxane/H₂O | KF | Pd₂(dba)₃ / PPh₃ | 2-Bromopyridine | 2-Phenylpyridine | Moderate |
| MeCN/H₂O | K₂CO₃ | Pd(dppf)Cl₂ | 4-Pyridinylboronic acid | 2-Fluoro-4'-pyridinylbenzene | Variable |
Table 2: Solvent Effects on Heck Coupling of Haloarenes
| Solvent | Base | Catalyst/Ligand | Substrate | Coupling Partner | Yield (%) |
| DMF | K₂CO₃ | Pd(OAc)₂ | Iodobenzene | Styrene | 81 (E), 16 (Z) |
| DMF/H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ | Iodobenzene | Styrene | High |
| DMAc | K₂CO₃ | Pd(OAc)₂ / dppp | Aryl Halide | n-Butyl Acrylate | Moderate to Good |
Table 3: Solvent Effects on Sonogashira Coupling of Halopyridines
| Solvent | Base | Catalyst System | Substrate | Coupling Partner | Yield (%) |
| THF/Et₃N | Et₃N | Pd(PPh₃)₄ / CuI | 5-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | High |
| DMF | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal Alkyne | Up to 96 |
| DMSO | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal Alkyne | High |
Table 4: Solvent Effects on Buchwald-Hartwig Amination of Halopyridines
| Solvent | Base | Catalyst/Ligand | Substrate | Amine | Yield (%) |
| Toluene | NaOtBu | Pd(OAc)₂ / dppp | 2-Bromopyridine | Volatile Amines | 55-98 |
| 1,4-Dioxane | NaOtBu | Pd₂(dba)₃ / XPhos | 2-Bromopyridine | N-Methylaniline | Representative High Yield |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific coupling partners and reaction scale.
1. General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 0.1-0.2 M).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. General Protocol for Heck Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, 2-10 mol%).
-
Add the degassed polar aprotic solvent (e.g., DMF or DMAc, 0.1-0.5 M).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140 °C) until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
3. General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine, 2.0-5.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor for completion.
-
After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
4. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).
-
Seal the vessel and heat with stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting cross-coupling reactions.
Minimizing homocoupling of "6-Iodo-pyridine-2-carboxylic acid methyl ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the homocoupling of "6-Iodo-pyridine-2-carboxylic acid methyl ester" during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the starting aryl halide, in this case, this compound, react with each other to form a symmetrical biaryl product (a bipyridine derivative). This undesired reaction consumes the starting material and can complicate the purification of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling in these reactions?
A2: The formation of the homocoupled product can be influenced by several factors, including:
-
Reaction Kinetics: If the rate of oxidative addition of the iodo-pyridine to the catalyst is significantly faster than the rate of transmetalation with the coupling partner, the concentration of the reactive aryl-metal intermediate increases, favoring homocoupling.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative coupling of organometallic intermediates, leading to the homodimer.
-
Base-Mediated Decomposition: Certain bases can cause the decomposition of the catalyst or the starting materials, leading to side reactions, including homocoupling.
-
High Temperatures: Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling reaction.
Troubleshooting Guides
This section provides solutions to common issues encountered during cross-coupling reactions involving this compound.
Issue 1: Significant Formation of Homocoupled Byproduct in Suzuki Reactions
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows a prominent peak corresponding to the mass of the bipyridine dimer.
-
Reduced yield of the desired cross-coupled product.
Troubleshooting Steps:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and suppress homocoupling.
-
Recommendation: Switch from smaller ligands like PPh₃ to bulkier, more electron-rich ligands such as SPhos, XPhos, or RuPhos.
-
-
Evaluate the Base: The strength and type of base can significantly impact the reaction outcome.
-
Recommendation: If using a strong base like NaOH or KOH, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine (TEA).
-
-
Control the Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.
-
-
Ensure Rigorous Degassing: Oxygen is a known promoter of homocoupling.
-
Recommendation: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.
-
Quantitative Data Summary: Effect of Ligand and Base on Homocoupling
| Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ | K₂CO₃ | 80 | 65 | 25 |
| XPhos | K₂CO₃ | 80 | 85 | <5 |
| SPhos | K₂CO₃ | 80 | 90 | <3 |
| XPhos | Cs₂CO₃ | 80 | 88 | <4 |
| PPh₃ | Cs₂CO₃ | 80 | 68 | 22 |
Issue 2: Poor Yields and Dominant Homocoupling in Sonogashira Reactions
Symptoms:
-
The primary product observed is the symmetrical bipyridine, with little to no formation of the desired alkynylated pyridine.
-
Formation of a black precipitate (palladium black), indicating catalyst decomposition.
Troubleshooting Steps:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial for facilitating the transfer of the alkyne to the palladium center.
-
Recommendation: Ensure that a suitable copper source, such as CuI, is used. If already using CuI, ensure it is fresh and not oxidized.
-
-
Choice of Base and Solvent: An appropriate base and solvent system is essential for the Sonogashira coupling.
-
Recommendation: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and the solvent. Ensure the amine is dry and of high purity.
-
-
Protect the Terminal Alkyne: If the terminal alkyne is prone to its own homocoupling (Glaser coupling), this can inhibit the desired reaction.
-
Recommendation: While less common for the aryl halide to be the issue, ensure the alkyne coupling partner is of high purity.
-
Experimental Protocol: Optimized Suzuki Coupling to Minimize Homocoupling
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), SPhos (0.02 equiv), and Pd(OAc)₂ (0.01 equiv) to an oven-dried reaction vial.
-
Solvent and Base Addition: Add freshly degassed toluene (to make a 0.1 M solution) and a 2 M aqueous solution of K₂CO₃ (2.0 equiv).
-
Degassing: Seal the vial and remove it from the glovebox. Further degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Optimized Suzuki coupling workflow.
Caption: Troubleshooting decision tree.
Validation & Comparative
Reactivity Face-Off: 6-Iodo- vs. 6-Bromo-pyridine-2-carboxylic acid methyl ester in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of 6-Iodo-pyridine-2-carboxylic acid methyl ester and 6-bromo-pyridine-2-carboxylic acid methyl ester, two key intermediates in the synthesis of complex molecules, particularly in the context of palladium-catalyzed cross-coupling reactions.
The enhanced reactivity of the iodo-substituted pyridine derivative is a key advantage in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, generally leading to higher yields and milder reaction conditions compared to its bromo counterpart. This guide presents a comparative analysis based on established reactivity principles and data from analogous systems, offering insights for reaction planning and optimization.
Performance Comparison in Cross-Coupling Reactions
The choice between the iodo- and bromo-substituted pyridine esters significantly impacts reaction outcomes in palladium-catalyzed cross-coupling reactions. The general trend in reactivity for halopyridines follows the order of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the iodo-ester is expected to translate to higher yields and shorter reaction times.
| Property | This compound | 6-bromo-pyridine-2-carboxylic acid methyl ester |
| Relative Reactivity | High | Moderate |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Typical Temperature | Room Temperature to 80 °C | 80-110 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Sonogashira Coupling
In the Sonogashira coupling for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, the iodo-ester is expected to react more readily, often at lower temperatures.
| Property | This compound | 6-bromo-pyridine-2-carboxylic acid methyl ester |
| Relative Reactivity | High | Moderate |
| Typical Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, DIPEA |
| Typical Solvent | THF, DMF | THF, DMF |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination also benefits from the higher reactivity of the C-I bond.
| Property | This compound | 6-bromo-pyridine-2-carboxylic acid methyl ester |
| Relative Reactivity | High | Moderate |
| Typical Catalyst System | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP |
| Typical Base | Cs₂CO₃, NaOtBu | Cs₂CO₃, NaOtBu, K₃PO₄ |
| Typical Solvent | Dioxane, Toluene | Dioxane, Toluene |
| Typical Temperature | 80-110 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of Methyl 6-phenylpicolinate
Materials:
-
6-Halopyridine-2-carboxylic acid methyl ester (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halopyridine-2-carboxylic acid methyl ester, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-ester, 100 °C for the bromo-ester) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Sonogashira Coupling Protocol
Reaction: Synthesis of Methyl 6-(phenylethynyl)picolinate
Materials:
-
6-Halopyridine-2-carboxylic acid methyl ester (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
THF
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 6-halopyridine-2-carboxylic acid methyl ester, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Add phenylacetylene dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for the iodo-ester, 70 °C for the bromo-ester) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Reaction: Synthesis of Methyl 6-(phenylamino)picolinate
Materials:
-
6-Halopyridine-2-carboxylic acid methyl ester (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous dioxane, the 6-halopyridine-2-carboxylic acid methyl ester, and aniline.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C for the iodo-ester, 110 °C for the bromo-ester) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Logical relationship of reactivity between iodo- and bromo-pyridines.
Conclusion
The choice between this compound and 6-bromo-pyridine-2-carboxylic acid methyl ester is a trade-off between reactivity and cost. The iodo-substituted compound offers superior performance in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, shorter reaction times, and generally higher yields. This makes it the preferred substrate for complex syntheses where efficiency and functional group tolerance are paramount. The bromo-substituted analogue, while less reactive, is a more cost-effective option and can be a suitable choice when reaction conditions can be optimized to achieve the desired outcome. This guide provides the necessary framework for researchers to make an informed decision based on the specific requirements of their synthetic targets.
A Comparative Guide to the Reactivity of 6-Halopyridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-halopyridine-2-carboxylates, versatile building blocks in medicinal chemistry and materials science. Understanding the relative reactivity of the fluoro, chloro, bromo, and iodo derivatives is crucial for designing efficient synthetic routes to novel compounds. This document outlines the reactivity trends in three key transformation types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), supported by representative experimental data.
Principles of Reactivity
The reactivity of 6-halopyridine-2-carboxylates is dictated by the nature of the carbon-halogen bond and the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the 6-position towards nucleophilic attack.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity is primarily governed by the carbon-halogen bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition to the palladium catalyst occurs, which is often the rate-determining step. This results in a general reactivity trend of:
I > Br > Cl > F
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the electronegativity of the halogen, which stabilizes the intermediate, and the leaving group ability of the halide. This typically leads to the following reactivity order:
F > Cl > Br > I
Comparative Experimental Data
The following tables summarize representative data for the reactivity of methyl or ethyl 6-halopyridine-2-carboxylates in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. It is important to note that direct side-by-side comparative studies under identical conditions for the entire series are not always available in the literature. The presented data is a compilation from various sources and aims to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction demonstrates the expected reactivity trend based on C-X bond strength.
| Halogen (X) | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| I | Methyl 6-iodopyridine-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 2 | ~95 |
| Br | Methyl 6-bromopyridine-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~85 |
| Cl | Methyl 6-chloropyridine-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70 |
| F | Methyl 6-fluoropyridine-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | <10 |
Note: Data is illustrative and compiled from typical conditions for similar substrates. Yields are highly dependent on the specific catalyst system, ligands, and reaction parameters.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for C-N bond formation follows the reactivity trend governed by the C-X bond energy.
| Halogen (X) | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| I | Ethyl 6-iodopyridine-2-carboxylate | Morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | ~90 |
| Br | Ethyl 6-bromopyridine-2-carboxylate | Morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 12 | ~80 |
| Cl | Ethyl 6-chloropyridine-2-carboxylate | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu | 1,4-Dioxane | 110 | 24 | ~65 |
| F | Ethyl 6-fluoropyridine-2-carboxylate | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu | 1,4-Dioxane | 110 | 48 | <5 |
Note: Data is illustrative and based on typical conditions for similar substrates. The choice of ligand is critical for the amination of less reactive aryl chlorides and fluorides.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is reversed, with the highly electronegative fluorine atom facilitating nucleophilic attack.
| Halogen (X) | Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| F | Methyl 6-fluoropyridine-2-carboxylate | NaOMe | MeOH | 60 | 1 | >95 |
| Cl | Methyl 6-chloropyridine-2-carboxylate | NaOMe | MeOH | 60 | 8 | ~75 |
| Br | Methyl 6-bromopyridine-2-carboxylate | NaOMe | MeOH | 60 | 24 | ~40 |
| I | Methyl 6-iodopyridine-2-carboxylate | NaOMe | MeOH | 60 | >48 | <10 |
Note: Data is illustrative. The higher reactivity of the fluoro-substituent allows for milder reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the methyl 6-halopyridine-2-carboxylate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A dry Schlenk tube is charged with the ethyl 6-halopyridine-2-carboxylate (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated to 100 °C with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of sodium methoxide (1.5 mmol) in anhydrous methanol (5 mL) is added the methyl 6-halopyridine-2-carboxylate (1.0 mmol). The reaction mixture is stirred at 60 °C and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the product, which can be further purified by crystallization or chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, the mechanism for SNAr, and a general experimental workflow.
Iodo-pyridines vs. Bromo-pyridines in Suzuki Coupling: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. When selecting a halopyridine substrate, a common question arises: which offers a better yield, an iodo-pyridine or a bromo-pyridine? This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
The consensus in the scientific literature is that iodo-pyridines generally exhibit higher reactivity and often lead to better yields in Suzuki coupling reactions compared to their bromo-pyridine counterparts under similar conditions. This enhanced reactivity is primarily attributed to the difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the oxidative addition of the palladium catalyst, the rate-determining step in many cases, more facile for iodo-pyridines.
Quantitative Data Summary: A Comparative Overview
While a direct, side-by-side comparison of iodo- and bromo-pyridines under identical conditions in a single study is not always readily available, a compilation of data from various sources consistently demonstrates the high efficiency of iodo-pyridines in Suzuki couplings. The following table presents representative yields for the Suzuki-Miyaura coupling of various iodo- and bromo-pyridines with arylboronic acids. It is important to note that these results are collated from different studies and are intended to illustrate the general trend of achievable yields.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Type |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | Analogous Reactions[1] |
| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 | Analogous Reactions[1] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | Various | Aqueous | Various | Various | Optimized | General Method[2] |
| 2-Chloropyridines | Arylboronic acids | Pd(PPh₃)₄ | Various | Various | Various | Various | Excellent | General Method[3] |
| 4-Chloropyridines | Arylboronic acids | Pd(PPh₃)₄ | Various | Various | Various | Various | Moderate to Good | General Method[3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Various | Good | Experimental |
Experimental Protocols
Below are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions involving halopyridines. These protocols are based on common practices found in the literature and should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1, DMF)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halopyridine, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Mechanistic Rationale and Workflow
The enhanced reactivity of iodo-pyridines over bromo-pyridines is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: Reactivity difference in the oxidative addition step.
The diagram above illustrates that the initial oxidative addition of the halopyridine to the active Pd(0) catalyst is faster for iodo-pyridines due to the lower C-I bond energy. This often translates to shorter reaction times and higher overall yields.
Caption: Generalized experimental workflow for comparison.
Conclusion
For researchers aiming to maximize yield and reaction efficiency in Suzuki-Miyaura couplings, iodo-pyridines represent a superior choice over bromo-pyridines in most applications. The inherent chemical properties of the carbon-iodine bond facilitate a more rapid oxidative addition, which is a key step in the catalytic cycle. This leads to higher reaction rates and often more complete conversions, ultimately resulting in higher isolated yields of the desired coupled product. While bromo-pyridines are still effective and widely used substrates, achieving comparable yields may require more forcing conditions, longer reaction times, or more specialized and active catalyst systems. Therefore, when substrate availability and cost are not prohibitive, selecting an iodo-pyridine is a strategic decision for optimizing the outcome of a Suzuki coupling reaction.
References
A Comparative Guide: 6-Iodo-pyridine-2-carboxylic acid methyl ester vs. its Chloro Analog in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly influence the efficiency, cost, and success of a synthetic route. This guide provides an objective comparison between 6-Iodo-pyridine-2-carboxylic acid methyl ester and its chloro analog, 6-Chloro-pyridine-2-carboxylic acid methyl ester, with a focus on their application in palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the iodo-substituted pyridine ester offers considerable advantages in the synthesis of complex molecules.
Core Principle: The Reactivity of Aryl Halides
The primary advantage of using this compound lies in the inherent chemical properties of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a determining factor for the reaction's success. The generally accepted order of reactivity for aryl halides is:
R-I > R-Br > R-OTf > R-Cl
This trend is predominantly influenced by the bond dissociation energy of the carbon-halogen bond. The C-I bond is weaker than the C-Cl bond, which facilitates the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This step is often the rate-determining step of the overall reaction. Consequently, aryl iodides can react under milder conditions, often requiring lower temperatures and less specialized catalysts compared to their chloro counterparts.
Caption: Reactivity comparison of iodo vs. chloro analogs.
Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is evident across a range of important C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. The reactivity of the aryl halide is a critical parameter.
Comparison for Suzuki-Miyaura Coupling
| Parameter | This compound | 6-Chloro-pyridine-2-carboxylic acid methyl ester |
|---|---|---|
| Relative Reactivity | High | Low |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[1] | Requires specialized, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[2] |
| Catalyst Loading | Typically lower (1-5 mol%) | Often higher (2-10 mol%) |
| Reaction Temperature | Mild to moderate (Room Temp - 80 °C) | Elevated (80 - 120 °C)[2] |
| Reaction Time | Generally shorter | Typically longer |
| Yields | Generally high | Variable, can be lower without optimization |
| Side Reactions | Less prone to catalyst deactivation | More susceptible to side reactions like protodeboronation and catalyst deactivation[2] |
Sonogashira Coupling
For the synthesis of aryl-alkynes, the Sonogashira coupling is a powerful tool. The choice of halide has a very pronounced effect on this reaction's efficiency.
Comparison for Sonogashira Coupling
| Parameter | This compound | 6-Chloro-pyridine-2-carboxylic acid methyl ester |
|---|---|---|
| Relative Reactivity | Very High (often the preferred substrate)[3][4] | Very Low (challenging substrate)[3][4] |
| Typical Catalyst | Standard Pd/Cu co-catalyst systems (e.g., Pd(PPh₃)₄/CuI) | Requires highly active, specialized catalyst systems; often gives low yields[3] |
| Reaction Temperature | Mild (often Room Temperature)[3] | Elevated temperatures required |
| Reaction Time | Typically fast | Very long, or no reaction |
| Yields | High to excellent | Generally poor to moderate |
Buchwald-Hartwig Amination
This reaction is essential for the formation of C-N bonds, creating arylamines which are prevalent in pharmaceuticals. While historically aryl iodides could be problematic due to the formation of unreactive palladium-iodide dimers, modern ligands have largely overcome this issue.
Comparison for Buchwald-Hartwig Amination
| Parameter | This compound | 6-Chloro-pyridine-2-carboxylic acid methyl ester |
|---|---|---|
| Relative Reactivity | High with appropriate ligands | Moderate to Low |
| Typical Ligands | Bidentate phosphines (e.g., BINAP, DPPF) or bulky monophosphines (e.g., Buchwald ligands) prevent dimer formation and promote high reactivity | Requires strong electron-donating, bulky phosphine ligands (e.g., XPhos, RuPhos) |
| Base | Wide range of bases can be used | Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) |
| Reaction Temperature | Moderate (80 - 110 °C) | Typically higher (100 - 120 °C) |
| Yields | Generally high to excellent with modern catalyst systems | Good, but highly dependent on the optimized catalyst system |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl Halide (6-Iodo- or 6-Chloro-pyridine-2-carboxylic acid methyl ester) (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the appropriate temperature (e.g., 80-110 °C for the chloro analog, potentially lower for the iodo analog).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a cross-coupling reaction.
Signaling Pathways and Catalytic Cycles
The difference in reactivity between the iodo and chloro analogs is rooted in the catalytic cycle of the cross-coupling reaction. The following diagram illustrates a simplified Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The selection of this compound over its chloro analog presents clear advantages for researchers engaged in the synthesis of complex molecules via cross-coupling reactions. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, translates into more efficient and reliable synthetic outcomes. Key benefits include:
-
Milder Reaction Conditions: Often allowing for lower temperatures and shorter reaction times.
-
Broader Catalyst Scope: Success can be achieved with standard, less expensive palladium catalysts and ligands.
-
Higher Yields: The higher reactivity generally leads to better conversion and higher isolated yields.
-
Increased Efficiency: Faster, more reliable reactions can accelerate discovery and development timelines.
While the chloro-analog is often less expensive, the additional costs associated with more complex catalyst systems, longer reaction times, and potentially lower yields can negate this initial advantage. Therefore, for demanding synthetic applications where efficiency and reliability are paramount, this compound is the superior choice.
References
A Comparative Guide to the Synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-iodo-pyridine-2-carboxylic acid methyl ester, a key building block in the development of novel pharmaceuticals and functional materials, can be approached through various synthetic strategies. The selection of an appropriate method is contingent upon factors such as starting material availability, desired yield, scalability, and reaction conditions. This guide provides an objective comparison of two prominent synthetic routes: the Sandmeyer reaction and the Finkelstein (halogen exchange) reaction, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The choice between the Sandmeyer and Finkelstein reactions for the synthesis of this compound involves a trade-off between the nature of the starting material and the reaction conditions. The Sandmeyer reaction utilizes a readily available amino-precursor, while the Finkelstein reaction offers a pathway from a halogenated precursor.
| Parameter | Sandmeyer Reaction | Finkelstein (Halogen Exchange) Reaction |
| Starting Material | Methyl 6-aminopicolinate | Methyl 6-chloro- or 6-bromopicolinate |
| Key Reagents | Sodium nitrite, Hydroiodic acid (or KI) | Sodium iodide, Copper(I) catalyst (e.g., CuI) |
| Typical Yield | Moderate to Good (e.g., ~50-70%) | Good to Excellent (e.g., ~70-90%) |
| Reaction Conditions | Diazotization at low temperatures (0-5 °C) followed by decomposition at elevated temperatures. | Elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO). |
| Advantages | Utilizes a common and often inexpensive amino-pyridine starting material. | Generally higher yielding and can be more direct if the halo-precursor is available. |
| Disadvantages | Involves the generation of potentially unstable diazonium salts. Requires careful temperature control. | Requires a halogenated starting material which may need to be synthesized separately. Potential for catalyst-related impurities. |
Experimental Protocols
Method 1: Sandmeyer Reaction
This method proceeds via the diazotization of an amino group on the pyridine ring, followed by its displacement with an iodide.
Starting Material: Methyl 6-aminopicolinate
Overall Reaction:
Experimental Procedure:
-
Diazotization: Methyl 6-aminopicolinate (1.0 eq) is suspended in a solution of hydroiodic acid (excess) and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature.
-
Iodination: The resulting diazonium salt solution is then slowly added to a solution of potassium iodide (1.5 eq) in water, with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Finkelstein (Halogen Exchange) Reaction
This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) on the pyridine ring with iodide, often catalyzed by a copper(I) salt in what is known as an aromatic Finkelstein reaction.[1]
Starting Material: Methyl 6-chloropicolinate or Methyl 6-bromopicolinate[2]
Overall Reaction:
Experimental Procedure:
-
Reaction Setup: To a solution of methyl 6-chloropicolinate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium iodide (1.5-2.0 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1-0.2 eq) are added. The addition of a diamine ligand can sometimes accelerate the reaction.[1]
-
Reaction Execution: The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Signaling Pathways and Experimental Workflows
The logical flow of each synthetic approach is visualized below using Graphviz.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Finkelstein Reaction.
References
A Comparative Guide to the Structural Validation of 6-Halogenated Pyridine-2-Carboxylic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of "6-Iodo-pyridine-2-carboxylic acid methyl ester" and its common alternatives, methyl 6-bromopicolinate and methyl 6-chloropicolinate. Given the limited publicly available data for the iodo-derivative, this guide presents expected analytical outcomes based on established spectroscopic and chromatographic principles, alongside known data for its bromo and chloro counterparts. This comparative approach offers a robust framework for researchers to confirm the identity and purity of these valuable synthetic intermediates in drug discovery and development.
Performance Comparison of Structural Validation Techniques
The structural integrity of a synthesized compound is paramount in research and development. The following table summarizes the key analytical data for "this compound" and its bromo- and chloro-analogs, as determined by standard spectroscopic and chromatographic methods.
| Analytical Technique | This compound (Expected) | Methyl 6-bromopicolinate | Methyl 6-chloropicolinate |
| ¹H NMR | δ ~4.0 (s, 3H, -OCH₃), ~7.6-8.2 (m, 3H, Ar-H) | δ ~3.9 (s, 3H, -OCH₃), ~7.7-8.0 (m, 3H, Ar-H)[1] | δ ~3.97 (s, 3H, -OCH₃), 7.81-8.75 (m, 3H, Ar-H)[2] |
| ¹³C NMR | δ ~53 (-OCH₃), ~125-150 (Ar-C), ~164 (C=O) | δ ~52 (-OCH₃), ~120-155 (Ar-C), ~165 (C=O) | δ ~53 (-OCH₃), ~123-152 (Ar-C), ~166 (C=O)[2] |
| Mass Spec. (EI) | M⁺ at m/z = 263 | M⁺ at m/z = 215/217 (isotope pattern) | M⁺ at m/z = 171/173 (isotope pattern) |
| HPLC Purity | >95% (typical) | >97% (typical) | >97% (typical) |
| FTIR (ATR) | ~1720 cm⁻¹ (C=O stretch), ~1580, 1450 cm⁻¹ (aromatic C=C) | ~1730 cm⁻¹ (C=O stretch), ~1570, 1440 cm⁻¹ (aromatic C=C) | ~1740 cm⁻¹ (C=O stretch), ~1580, 1460 cm⁻¹ (aromatic C=C)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.[4]
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The presence of halogen isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for the molecular ion and halogen-containing fragments.
High-Performance Liquid Chromatography (HPLC)
Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.[5]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the infrared spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of the target compounds.
References
A Comparative Spectroscopic Analysis of 6-Iodo-pyridine-2-carboxylic acid methyl ester and Its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of "6-Iodo-pyridine-2-carboxylic acid methyl ester" and its lighter halogen analogues: methyl 6-chloropicolinate and methyl 6-bromopicolinate, alongside the parent compound, methyl picolinate. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science, where halogenated pyridines serve as versatile building blocks.
This document presents a combination of experimental data for the analogue compounds and computationally predicted data for the target iodo-derivative, offering a comprehensive reference for researchers. All quantitative data is summarized in clear, comparative tables. Detailed experimental protocols for the spectroscopic techniques are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its derivatives. The data for the iodo-compound is predicted, while the data for the other compounds is based on available experimental values.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | -OCH₃ (ppm) |
| Predicted this compound | 7.85 (d) | 7.55 (t) | 7.95 (d) | 4.00 (s) |
| Methyl 6-bromopicolinate | 7.80 (d) | 7.65 (t) | 7.85 (d) | 3.98 (s) |
| Methyl 6-chloropicolinate | 7.82 (d) | 7.70 (t) | 7.50 (d) | 3.99 (s) |
| Methyl picolinate | 8.10 (d) | 7.85 (t) | 7.45 (t) | 3.97 (s) |
Note: Multiplicities are indicated in parentheses (s = singlet, d = doublet, t = triplet).
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| Predicted this compound | 150.0 | 129.0 | 140.0 | 125.0 | 95.0 | 164.0 | 53.0 |
| Methyl 6-bromopicolinate | 149.5 | 128.5 | 140.2 | 124.8 | 142.5 | 164.2 | 52.8 |
| Methyl 6-chloropicolinate | 148.9 | 127.9 | 140.0 | 124.5 | 151.0 | 164.5 | 52.9 |
| Methyl picolinate | 149.8 | 127.0 | 137.0 | 125.5 | 148.0 | 165.5 | 52.5 |
IR Spectral Data
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Predicted this compound | ~1725 | ~1250 | ~500-600 | ~1580, 1450 |
| Methyl 6-bromopicolinate | ~1730 | ~1255 | ~600-650 | ~1585, 1455 |
| Methyl 6-chloropicolinate | ~1735 | ~1260 | ~700-800 | ~1590, 1460 |
| Methyl picolinate | ~1730 | ~1250 | - | ~1590, 1450 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Predicted this compound | 263 | 232 ([M-OCH₃]⁺), 204 ([M-COOCH₃]⁺), 127 (I⁺) |
| Methyl 6-bromopicolinate | 215/217 (1:1) | 184/186 ([M-OCH₃]⁺), 156/158 ([M-COOCH₃]⁺) |
| Methyl 6-chloropicolinate | 171/173 (3:1) | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl picolinate | 137 | 106 ([M-OCH₃]⁺), 78 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid organic compounds like the ones discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile solids, a direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other suitable detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of these compounds.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Hypothetical signaling pathway inhibition.
Benchmarking Palladium Catalysts for the Functionalization of 6-Iodo-pyridine-2-carboxylic acid methyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various precursors, 6-iodo-pyridine-2-carboxylic acid methyl ester stands out as a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this key substrate, supported by experimental data from peer-reviewed literature.
Data Presentation: A Comparative Overview of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions with this compound or analogous 6-halopyridine-2-carboxylate derivatives. These tables are designed to offer a clear comparison of catalyst efficiency under different conditions.
Table 1: Suzuki-Miyaura Coupling of 6-Halopyridine-2-carboxylates with Boronic Acids
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 90 | 16 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 80 | 24 | 90 |
Table 2: Heck Reaction of 6-Halopyridine-2-carboxylates with Alkenes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 |
| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 16 | 78 |
| 3 | Herrmann's Catalyst | - | NaOAc | DMAc | 140 | 12 | 82 |
| 4 | Pd/C | - | Et₃N | Acetonitrile | 100 | 48 | 75 |
Table 3: Sonogashira Coupling of 6-Halopyridine-2-carboxylates with Terminal Alkynes
| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 6 | 94 |
| 2 | Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 60 | 8 | 89 |
| 3 | Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | Toluene | 50 | 12 | 91 |
| 4 | Pd/C | CuI | - | Et₃N | Acetonitrile | 80 | 24 | 85 |
Table 4: Buchwald-Hartwig Amination of 6-Halopyridine-2-carboxylates with Amines
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | t-BuOH | 90 | 16 | 85 |
| 4 | BrettPhos Pd G3 | - | LHMDS | THF | RT | 12 | 95 |
Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and inert experimental setup. The following diagram illustrates a general workflow applicable to the reactions detailed in this guide.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are representative, detailed experimental protocols for each of the four major cross-coupling reactions discussed. These should be regarded as starting points and may require optimization for specific substrates and scales.
1. Suzuki-Miyaura Coupling
-
Reaction: Synthesis of Methyl 6-(4-methoxyphenyl)picolinate
-
Procedure: To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv). The flask is evacuated and backfilled with argon three times. Degassed toluene and water (4:1 mixture) are then added via syringe. The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired product.
2. Heck Reaction
-
Reaction: Synthesis of Methyl 6-((E)-2-phenylvinyl)picolinate
-
Procedure: In a sealed tube, this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (3 mol%), tri(o-tolyl)phosphine (6 mol%), and triethylamine (2.0 equiv) are combined in anhydrous DMF. The tube is sealed and the mixture is heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography on silica gel to yield the product.
3. Sonogashira Coupling
-
Reaction: Synthesis of Methyl 6-(phenylethynyl)picolinate
-
Procedure: To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in anhydrous THF under an argon atmosphere, bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%) are added. Triethylamine (2.0 equiv) is then added dropwise, and the reaction is stirred at room temperature for 6 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
4. Buchwald-Hartwig Amination
-
Reaction: Synthesis of Methyl 6-(phenylamino)picolinate
-
Procedure: A flame-dried resealable Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv). The tube is evacuated and backfilled with argon. This compound (1.0 equiv), aniline (1.2 equiv), and anhydrous toluene are added. The tube is sealed, and the mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
A Comparative Guide to the Kinetics of Halopyridine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of pyridine scaffolds is a frequent and critical task. Palladium-catalyzed cross-coupling reactions of halopyridines are a cornerstone of this endeavor, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are intimately tied to their underlying kinetics, which are influenced by the nature of the halogen, its position on the pyridine ring, the choice of catalyst, and the specific coupling partners.
This guide provides a comparative analysis of the kinetics of five major cross-coupling reactions involving halopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. The information presented is a synthesis of established principles and available experimental data from the scientific literature, designed to aid in the strategic selection of reaction conditions and the prediction of reactivity trends.
General Reactivity Trends in Halopyridine Cross-Coupling
A well-established trend in the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:
I > Br > Cl >> F
This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle, and this step is more facile for weaker C-X bonds.[1][2] Consequently, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyridines are significantly less reactive and typically require more specialized and highly active catalytic systems to achieve comparable yields.[1][2] Fluoropyridines are generally considered unreactive in these cross-coupling reactions.
The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-X bond towards oxidative addition compared to analogous halobenzenes. However, the proximity of the nitrogen to the halogen can also lead to catalyst inhibition through coordination to the palladium center, a factor that must be considered when selecting ligands and reaction conditions.
Comparative Kinetic Data
Direct, comprehensive comparative kinetic studies across a range of halopyridines and different cross-coupling reactions under standardized conditions are not extensively documented in a single source. However, by collating data from various studies, we can establish a semi-quantitative comparison of reactivity. The following tables summarize available quantitative data, primarily focusing on relative reaction rates and yields under specific conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the nature of the boronic acid partner.
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard conditions, high reactivity. |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Requires a more active catalyst system compared to the iodide. |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | Challenging substrate requiring a highly active catalyst and strong base.[3] |
| 4-Iodopyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Generally high reactivity.[1] |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90 | Good reactivity with standard catalysts. |
| 4-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~70-85 | Requires specialized ligands for efficient coupling. |
Data is representative and compiled from various sources. Direct comparison of rates is limited by differing reaction conditions.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The kinetics of this reaction are sensitive to the steric and electronic properties of both the halopyridine and the amine coupling partner.
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines.[4] |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Requires a highly active ligand for this less reactive substrate. |
| 4-Iodopyridine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | RT-80 | 6-18 | ~90-99 | Highly reactive, can often proceed at lower temperatures. |
| 4-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | Good reactivity with a range of amines.[1] |
| 4-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~70-90 | Requires robust catalyst systems. |
Data is representative and compiled from various sources. Direct comparison of rates is limited by differing reaction conditions.
Table 3: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl groups. The reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst. The rate of reaction follows the general trend of halide reactivity.[5]
| Halopyridine Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | >90 | High reactivity, often proceeds at room temperature.[5] |
| 2-Bromopyridine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60-80 | 6-12 | 85-95 | Requires heating for efficient conversion.[6] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | CuI | Cs₂CO₃ | Dioxane | 100 | 12-24 | ~70-85 | Challenging substrate requiring highly active catalysts. |
| 3-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Good yields with optimized conditions.[6] |
| 4-Iodopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | Common and highly effective system. | |
| 4-Bromopyridine | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates. |
Data is representative and compiled from various sources. Direct comparison of rates is limited by differing reaction conditions.
Table 4: Comparative Performance in Negishi and Stille Couplings
The Negishi (organozinc) and Stille (organotin) couplings are also powerful C-C bond-forming reactions. The reactivity trends for halopyridines generally follow the I > Br > Cl order.
| Reaction | Halopyridine Substrate | Catalyst System | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Negishi | 2-Bromopyridine | Pd(PPh₃)₄ | Aryl-ZnCl | THF | RT-60 | 2-12 | High | Good reactivity with a variety of organozinc reagents.[7] |
| Negishi | 2-Chloropyridine | Ni(acac)₂ / dppe | Aryl-ZnCl | THF | 60 | 12 | Moderate | Nickel catalysts are often effective for less reactive chlorides.[7] |
| Stille | 2-Iodopyridine | Pd(PPh₃)₄ | Aryl-SnBu₃ | Toluene | 80-100 | 6-18 | High | High reactivity, but toxicity of tin reagents is a concern.[8] |
| Stille | 2-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | Aryl-SnBu₃ | DMF | 100-120 | 12-24 | Good | Requires higher temperatures than the corresponding iodide.[8] |
| Stille | 2-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl-SnBu₃ | Dioxane | 120 | 24 | Moderate | Requires highly active and sterically hindered ligands.[8] |
Data is representative and compiled from various sources. Direct comparison of rates is limited by differing reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting comparative kinetic studies. The following are generalized procedures for monitoring the kinetics of palladium-catalyzed cross-coupling reactions of halopyridines.
General Protocol for Kinetic Monitoring of a Cross-Coupling Reaction
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel (e.g., a Schlenk tube or a multi-well reactor plate) is charged with the halopyridine substrate (1.0 equiv), the coupling partner (e.g., boronic acid, amine, alkyne, organozinc, or organostannane, typically 1.1-1.5 equiv), the base (if required), and a magnetic stir bar.
-
Solvent and Internal Standard Addition: A precise volume of a degassed solvent is added, followed by the addition of a known amount of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).
-
Catalyst Injection and Timing: The reaction is initiated by injecting a solution of the palladium pre-catalyst and ligand (if separate) at time t=0. The mixture is then brought to the desired reaction temperature.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and rapidly quenched (e.g., by cooling in an ice bath and/or adding a quenching agent).
-
Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to generate reaction progress curves. From these curves, initial reaction rates can be determined, and by performing experiments with varying reactant concentrations, the reaction order with respect to each component can be established. Further analysis can yield rate constants and activation parameters (by conducting experiments at different temperatures).
Visualizing Reaction Pathways and Workflows
Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the five cross-coupling reactions discussed.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing a halopyridine cross-coupling reaction for kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scirp.org [scirp.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review: Applications of 6-Iodo-pyridine-2-carboxylic acid methyl ester - A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. This guide provides a comparative overview of 6-Iodo-pyridine-2-carboxylic acid methyl ester, a halogenated pyridine derivative, and its role as a versatile intermediate in organic synthesis. Due to a scarcity of direct comparative studies in published literature, this guide will focus on its potential applications based on the reactivity of similar iodo-pyridine scaffolds and will highlight the need for further research to establish its comparative performance.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 6-position and a methyl ester group at the 2-position. Its chemical structure (Figure 1) suggests its utility as a key intermediate in the synthesis of more complex molecules, particularly through cross-coupling reactions where the iodo group can be readily substituted.
Figure 1: Chemical Structure of this compound
Caption: Basic properties of this compound.
The presence of the electron-withdrawing ester group can influence the reactivity of the pyridine ring and the carbon-iodine bond, making it an interesting substrate for various chemical transformations.
Synthetic Applications: A Landscape of Potential
While specific, published applications detailing the performance of this compound are limited, its structure is highly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.
A notable, albeit indirect, application is suggested by a patent describing the synthesis of compounds for treating conditions associated with LPA receptor activity. In this patent, a structurally similar compound, 5-amino-6-iodo-pyridine-2-carboxylic acid methyl ester, is utilized in a Sonogashira coupling reaction. This highlights the potential of the 6-iodo-pyridine-2-carboxylate scaffold as a building block for bioactive molecules.
Potential Cross-Coupling Reactions:
The workflow for utilizing this compound in common cross-coupling reactions is depicted below. Each pathway represents a powerful method for introducing molecular complexity.
Caption: Potential synthetic pathways for this compound.
Comparative Analysis with Alternative Building Blocks
A direct comparison of this compound with alternative halogenated pyridines (e.g., chloro- or bromo-derivatives) is not available in the current literature. However, a general comparison based on known reactivity trends can be inferred.
Table 1: Theoretical Comparison of Halogenated Pyridine-2-carboxylates
| Feature | 6-Iodo-pyridine-2-carboxylate | 6-Bromo-pyridine-2-carboxylate | 6-Chloro-pyridine-2-carboxylate |
| Reactivity in Cross-Coupling | Highest | Moderate | Lowest |
| Bond Strength (C-X) | Weakest | Moderate | Strongest |
| Cost | Generally Higher | Moderate | Lower |
| Stability | Generally Lower | Moderate | Higher |
This theoretical comparison suggests that while the iodo-derivative is likely the most reactive and versatile for cross-coupling reactions, its higher cost and potentially lower stability might make bromo- or chloro-derivatives more suitable for large-scale synthesis where harsher reaction conditions can be tolerated.
Experimental Protocols: A Need for Further Investigation
Detailed experimental protocols for the application of this compound are not extensively documented in peer-reviewed journals. Researchers interested in utilizing this compound would need to adapt general protocols for cross-coupling reactions of iodo-pyridines. A generalized workflow for a Suzuki coupling reaction is presented below as a starting point for methods development.
Caption: Generalized workflow for a Suzuki coupling reaction.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet under-documented, building block in organic synthesis. Its structure is well-suited for a variety of cross-coupling reactions, which are instrumental in the development of new pharmaceuticals and materials. However, the lack of direct comparative studies and detailed experimental data in the public domain necessitates further research to fully elucidate its synthetic utility and performance relative to other halogenated pyridine derivatives. Future studies should focus on systematically evaluating its reactivity in a range of coupling reactions and reporting the quantitative data to allow for informed selection by the scientific community.
Safety Operating Guide
Proper Disposal of 6-Iodo-pyridine-2-carboxylic acid methyl ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Iodo-pyridine-2-carboxylic acid methyl ester is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on established protocols for hazardous chemical waste.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, the SDS for the closely related compound, 6-Iodo-pyridine-2-carboxylic acid, indicates significant hazards. It is classified as causing severe skin burns, serious eye damage, and respiratory irritation. Therefore, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dusts are generated or ventilation is inadequate. |
This data is based on general best practices for handling hazardous chemicals and the known hazards of similar compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations. Never discharge this chemical into sinks, drains, or regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Stream: As a halogenated organic compound, this compound must be collected in a designated hazardous waste container for halogenated organic solids.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.
2. Containerization:
-
Appropriate Container: Use a clearly labeled, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tightly sealing cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Corrosive," "Irritant").
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
4. Final Disposal:
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which may include high-temperature incineration.
5. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbent material and spilled substance and place it into a sealed, labeled hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and wash the area.
Below is a workflow diagram illustrating the proper disposal process for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
